Product packaging for (+)-Mepivacaine(Cat. No.:CAS No. 24358-84-7)

(+)-Mepivacaine

Cat. No.: B1670343
CAS No.: 24358-84-7
M. Wt: 246.35 g/mol
InChI Key: INWLQCZOYSRPNW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dexivacaine is an anesthetic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O B1670343 (+)-Mepivacaine CAS No. 24358-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWLQCZOYSRPNW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179091
Record name Dexivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24358-84-7
Record name (+)-Mepivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24358-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexivacaine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI846AL4NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Mepivacaine chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (+)-Mepivacaine: Chemical Structure and Synthesis

Introduction

Mepivacaine is a local anesthetic of the amide type, first synthesized in 1956.[1] It is widely used for local infiltration, nerve blocks, and epidural anesthesia in both medical and dental procedures.[2][3] Its onset of action is reasonably rapid, and it has a medium duration of action.[1] Mepivacaine is commercially supplied as a racemic mixture of its two enantiomers, (R)-(-)-mepivacaine and (S)-(+)-mepivacaine, typically as the hydrochloride salt.[1] This document will focus on the chemical structure and synthesis of the specific enantiomer, this compound, also known as (S)-Mepivacaine.

Chemical Structure

This compound is chemically known as (S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide.[1][2] Its structure consists of a chiral piperidine ring, which is N-methylated, linked via an amide bond to a 2,6-dimethylaniline moiety.[2] This amphiphilic structure, with a hydrophilic tertiary amine and a lipophilic aromatic ring, is characteristic of amide-type local anesthetics and is crucial for its mechanism of action.[4]

  • Molecular Formula: C₁₅H₂₂N₂O[2]

  • Molar Mass: 246.35 g/mol [2]

  • IUPAC Name: N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide[2]

The presence of the chiral center at the C2 position of the piperidine ring gives rise to the two enantiomers with distinct pharmacokinetic properties.[1]

Synthesis of Mepivacaine

The synthesis of Mepivacaine can be approached through methods that produce a racemic mixture, which can then be resolved, or through enantioselective pathways that yield a specific enantiomer. A common and modern strategy involves a multi-step process starting from readily available precursors.

Racemic Synthesis via Continuous-Flow

A high-yielding and convenient method for generating racemic Mepivacaine has been developed using a combination of microwave-assisted and continuous-flow chemistry.[5][6] This approach enhances safety, efficiency, and scalability compared to traditional batch methods. The overall process can be summarized in two main stages.

  • Amide Coupling: Formation of the intermediate amide, 2',6'-picolinoxylidide, from α-picolinic acid and 2,6-xylidine.

  • Tandem Hydrogenation/Reductive Amination: Conversion of the intermediate to Mepivacaine in a continuous-flow hydrogenator.

The synthesis workflow is depicted below.

G cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Tandem Hydrogenation / Reductive Amination picolinic_acid α-Picolinic Acid intermediate 2',6'-Picolinoxylidide picolinic_acid->intermediate xylidine 2,6-Xylidine xylidine->intermediate formaldehyde Formaldehyde (HCHO) product (±)-Mepivacaine formaldehyde->product hydrogen H₂ hydrogen->product intermediate->product cond1 PCl₃, Acetonitrile Microwave, 150°C, 5 min cond1->intermediate cond2 Flow Reactor (H-Cube Pro™) 10% Pd/C, 50 bar, 70°C cond2->product

Caption: Racemic synthesis of Mepivacaine via a two-step protocol.

Experimental Protocols

Step 1: Microwave-Assisted Amide Coupling to form 2',6'-Picolinoxylidide [5]

  • To a solution of α-picolinic acid (1.0 eq) in acetonitrile, add phosphorus trichloride (0.5 eq) dropwise at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 2,6-xylidine (1.0 eq) to the mixture.

  • Transfer the reaction mixture to a sealed microwave vessel.

  • Irradiate the mixture in a microwave reactor at 150°C for 5 minutes.

  • After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate amide.

Step 2: Continuous-Flow Hydrogenation/Reductive Amination [5]

  • Prepare a solution of 2',6'-picolinoxylidide (0.1 M) and formaldehyde (37 wt.% in H₂O, 5.0 eq) in methanol.

  • Set up a continuous-flow hydrogenation reactor (e.g., H-Cube Pro™) with a 10% Pd/C catalyst cartridge.

  • Set the reactor parameters: temperature at 70°C, hydrogen pressure at 50 bar, and a flow rate of 1.0 mL/min.

  • Pump the prepared solution through the heated catalyst bed.

  • Collect the effluent, which contains the final product, (±)-Mepivacaine.

  • Purify the product by removing the solvent under reduced pressure.

Quantitative Data for Racemic Synthesis
StepReactionKey ReagentsConditionsYieldReference
1Amide Couplingα-Picolinic acid, 2,6-Xylidine, PCl₃Microwave, 150°C, 5 min95%[5]
2Hydrogenation / Reductive Amination2',6'-Picolinoxylidide, HCHO, H₂10% Pd/C, 70°C, 50 bar77% (Mepivacaine)[5]
Resolution of Racemic Mepivacaine

To obtain the optically pure this compound, the racemic mixture must be resolved. This is typically achieved by diastereomeric crystallization.[7] The principle involves reacting the racemic base (Mepivacaine) with a chiral acid to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7] After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer.

While specific protocols for Mepivacaine are proprietary, the method is analogous to the resolution of the related anesthetic, Bupivacaine, which uses chiral resolving agents like 12,14-dinitrodehydroabietic acid.[8][9]

Enantioselective Synthesis

Directly synthesizing a single enantiomer is often more efficient than resolving a racemate. Asymmetric hydrogenation of pyridine derivatives is a promising strategy for accessing chiral piperidines.[10] For local anesthetics like Ropivacaine and Levobupivacaine, iridium-catalyzed enantioselective hydrogenation of 2-alkoxycarbonyl pyridinium salts has been shown to produce the chiral piperidine core with excellent yields and enantioselectivities.[10] A similar strategy could be adapted for the synthesis of this compound's piperidine precursor.

Mechanism of Action

The primary mechanism of action for Mepivacaine, like other local anesthetics, is the blockade of voltage-gated sodium channels on the intracellular side of the neuronal membrane.[3][11][12] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the generation and conduction of nerve impulses.[2][13] The result is a temporary loss of sensation in the area of administration.[12]

A secondary mechanism has been identified where Mepivacaine induces vasoconstriction. This effect is believed to involve the activation of the lipoxygenase (LOX) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[14]

G cluster_neuron Neuronal Cell Membrane mepivacaine This compound na_channel Voltage-Gated Na+ Channel mepivacaine->na_channel Binds & Blocks na_influx Na+ Influx na_channel->na_influx depolarization Membrane Depolarization na_influx->depolarization impulse Nerve Impulse Propagation depolarization->impulse anesthesia Local Anesthesia (Pain Blockade) impulse->anesthesia

Caption: Primary mechanism of action for this compound.

References

An In-Depth Technical Guide on the Mechanism of Action of (+)-Mepivacaine on Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Mepivacaine, the dextrorotatory enantiomer of the amide local anesthetic mepivacaine, exerts its therapeutic effect primarily through the state-dependent blockade of voltage-gated sodium channels (NaV). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction of this compound with these critical ion channels. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying pathways, this document serves as a resource for researchers and professionals in pharmacology and drug development. The stereospecific actions of mepivacaine enantiomers are explored, highlighting the nuanced yet significant differences in their interaction with various sodium channel isoforms.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The fundamental mechanism of action for all local anesthetics, including this compound, is the inhibition of voltage-gated sodium channels.[1] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential in excitable cells like neurons.[2] By blocking these channels, this compound prevents nerve impulse propagation, resulting in a loss of sensation.[1][3]

The interaction of this compound with sodium channels is not static; it is highly dependent on the conformational state of the channel. Sodium channels cycle through three primary states:

  • Resting (Closed) State: At negative membrane potentials, the channel is closed but available for activation.

  • Open (Activated) State: Upon membrane depolarization, the channel opens, allowing sodium ion influx.

  • Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it must return to the resting state to be available for subsequent opening.

This compound exhibits differential affinity for these states, a concept central to the modulated receptor hypothesis .[2] It has a higher affinity for the open and inactivated states compared to the resting state.[4] This state-dependent binding leads to two distinct types of channel block:

  • Tonic Block: This is a baseline level of inhibition that occurs when the nerve is at rest or stimulated at a very low frequency. It primarily reflects the binding of the anesthetic to resting channels.

  • Phasic (Use-Dependent) Block: With repetitive stimulation, the inhibitory effect of this compound intensifies. This is because more channels are cycling through the open and inactivated states, providing more high-affinity binding targets for the drug. This phenomenon is critical for the anesthetic's efficacy in rapidly firing neurons, such as those transmitting pain signals.[4]

Quantitative Analysis of this compound's Interaction with Sodium Channels

Quantitative data on the stereospecific effects of mepivacaine enantiomers are limited. However, studies on racemic mepivacaine and comparisons with other local anesthetic enantiomers provide valuable insights. Generally, the (+)-enantiomers of local anesthetics are considered more potent in their blocking effects.

Table 1: Tonic Block of Sodium Channels by Mepivacaine (Racemic)

PreparationChannel TypeIC50 (µM)Reference
Xenopus laevis sciatic nerve fibersVoltage-gated Na+ channels149[Brau et al., 1998]

While specific data for this compound is scarce, studies on the related local anesthetic bupivacaine demonstrate clear stereoselectivity. For instance, R(+)-bupivacaine shows a higher affinity for the inactivated state of cardiac sodium channels (NaV1.5) compared to S(-)-bupivacaine. This suggests that similar stereospecific interactions may exist for mepivacaine, although one study on TTX-resistant sodium channels found no significant difference between the mepivacaine enantiomers for tonic or use-dependent block, indicating that stereoselectivity may be isoform-dependent.

Signaling Pathways and Logical Relationships

The interaction of this compound with sodium channels can be visualized as a dynamic process influenced by the physiological state of the neuron.

mepivacaine_mechanism cluster_channel_states Sodium Channel States cluster_drug_interaction This compound Interaction Resting Resting Open Open Resting->Open Depolarization Blockade Blockade of Action Potential Inactivated Inactivated Open->Inactivated Fast Inactivation Nerve_Impulse Nerve Impulse Propagation Open->Nerve_Impulse Inactivated->Resting Repolarization Mepivacaine_Ext This compound (Extracellular) Mepivacaine_Int This compound (Intracellular) Mepivacaine_Ext->Mepivacaine_Int Membrane Permeation Mepivacaine_Int->Resting Low Affinity (Tonic Block) Mepivacaine_Int->Open High Affinity (Phasic Block) Mepivacaine_Int->Inactivated High Affinity (Phasic Block) Mepivacaine_Int->Blockade Inhibition Depolarization Depolarization Repolarization Repolarization

Caption: State-dependent binding of this compound to sodium channels.

Experimental Protocols

The primary technique for investigating the effects of this compound on sodium channels is the whole-cell patch-clamp method.[5][6][7][8] This electrophysiological technique allows for the precise control of the membrane potential of a single cell and the recording of the ionic currents flowing across its membrane.

General Whole-Cell Patch-Clamp Protocol
  • Cell Preparation: Cultured cells expressing the specific sodium channel isoform of interest (e.g., HEK293 cells transfected with NaV1.5, NaV1.7, or NaV1.8 cDNA) are used.

  • Solutions:

    • External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): Usually contains CsF or CsCl (to block potassium channels), NaCl, EGTA, and HEPES, with the pH adjusted to 7.2.

  • Electrode Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

  • Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by gentle suction, allowing electrical and diffusional access to the cell's interior.

  • Data Acquisition: Voltage-clamp protocols are applied using a patch-clamp amplifier and specialized software. Currents are filtered and digitized for analysis.

Voltage Protocols for Assessing Tonic and Phasic Block
  • Tonic Block:

    • The cell is held at a negative holding potential (e.g., -120 mV) where most channels are in the resting state.

    • Brief depolarizing pulses (e.g., to -10 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

    • This compound is applied to the external solution, and the reduction in the peak current amplitude is measured to determine the IC50 for tonic block.

  • Phasic (Use-Dependent) Block:

    • The cell is held at a holding potential (e.g., -100 mV).

    • A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz).

    • The progressive decrease in the peak current amplitude during the pulse train in the presence of this compound is measured to quantify use-dependent block. The on-rate of the block can be determined from the rate of current decay during the train. The off-rate can be measured by assessing the recovery from block during rest periods of varying duration between pulse trains.

experimental_workflow cluster_preparation Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Culture Cell Culture with NaV Isoform Expression Giga_Seal Form Giga-Seal Cell_Culture->Giga_Seal Solution_Prep Prepare External and Internal Solutions Solution_Prep->Giga_Seal Pipette_Pulling Pull Borosilicate Glass Pipettes Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage Protocols (Tonic and Phasic) Whole_Cell->Voltage_Protocol Data_Acquisition Record and Digitize Sodium Currents Voltage_Protocol->Data_Acquisition IC50_Calc Calculate IC50 for Tonic and Phasic Block Data_Acquisition->IC50_Calc Kinetics_Analysis Determine On- and Off-Rates Data_Acquisition->Kinetics_Analysis Stereoselectivity Compare (+)- and (-)-Mepivacaine Effects IC50_Calc->Stereoselectivity Kinetics_Analysis->Stereoselectivity

Caption: Workflow for investigating this compound's effects.

Future Directions

While the general mechanism of this compound's action on sodium channels is understood, further research is needed to fully elucidate its stereospecific interactions with different NaV isoforms. High-resolution structural studies of this compound bound to various channel states could provide invaluable insights for the design of more selective and potent local anesthetics with improved therapeutic profiles. Additionally, detailed kinetic analysis of the binding and unbinding of this compound to specific neuronal and cardiac sodium channel isoforms will be crucial for a more complete understanding of its efficacy and potential for side effects. The preferential use-dependent block of NaV1.8 by racemic mepivacaine suggests that exploring the stereospecific effects on this particular isoform could be a promising avenue for the development of novel analgesics.[3]

References

Enantioselective Synthesis of (+)-Mepivacaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (+)-Mepivacaine, the (R)-enantiomer of the widely used local anesthetic. Mepivacaine is typically administered as a racemate; however, the individual enantiomers exhibit different pharmacological profiles. This document details the primary strategies for obtaining the enantiomerically pure (+)-isomer, focusing on asymmetric synthesis using chiral auxiliaries and the utilization of chiral starting materials.

Core Synthetic Strategies

Two principal pathways have been explored for the enantioselective synthesis of this compound:

  • Chiral Auxiliary-Mediated Synthesis: This approach introduces a chiral moiety to a prochiral substrate to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material that already contains the required stereocenter. The synthesis then proceeds through a series of transformations that preserve the initial chirality. For this compound, the key chiral precursor is (R)-pipecolic acid.

Chiral Auxiliary-Mediated Synthesis via Anodic Oxidation

A notable method for the enantioselective synthesis of Mepivacaine and its analogs was developed by Pilli and Santos. This approach employs an 8-phenylmenthyl group as a chiral auxiliary to direct the addition of a nucleophile to an N-acyliminium ion generated in situ.

Synthetic Pathway

The synthesis commences with the attachment of the chiral auxiliary to the piperidine nitrogen, followed by anodic oxidation to form a transient N-acyliminium ion. The chiral auxiliary shields one face of the ion, leading to a stereoselective attack by a nucleophile, in this case, cyanide. Subsequent chemical transformations convert the resulting α-aminonitrile into the target this compound.

cluster_start Starting Materials Piperidine Piperidine N-Carbamate N-Carbamate Formation Piperidine->N-Carbamate 8-phenylmenthol 8-phenylmenthol 8-phenylmenthol->N-Carbamate Anodic_Oxidation Anodic Oxidation (N-Acyliminium Ion Generation) N-Carbamate->Anodic_Oxidation Chiral Auxiliary Attached Nucleophilic_Addition Stereoselective Nucleophilic Addition (CN-) Anodic_Oxidation->Nucleophilic_Addition Diastereoselective Control Intermediate_Processing Intermediate Processing & Amidation Nucleophilic_Addition->Intermediate_Processing Final_Product This compound Intermediate_Processing->Final_Product Auxiliary Cleavage R_Pipecolic_Acid (R)-Pipecolic Acid N_Methylation N-Methylation R_Pipecolic_Acid->N_Methylation Amidation Amidation with 2,6-dimethylaniline N_Methylation->Amidation (R)-N-Methylpipecolic Acid Final_Product This compound Amidation->Final_Product

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (+)-Mepivacaine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mepivacaine is a local anesthetic of the amide type, characterized by a reasonably rapid onset and medium duration of action.[1] It is clinically used for local infiltration, peripheral nerve blocks, and epidural anesthesia.[2][3] Mepivacaine is administered as a racemate, a mixture containing equal parts of its two enantiomers: R(-)-mepivacaine and S(+)-mepivacaine.[1] These enantiomers exhibit markedly different pharmacokinetic profiles, making the study of their individual disposition crucial for understanding the overall clinical effect and potential toxicity of the drug.[1] This guide focuses on the pharmacokinetics and metabolism of the S(+) enantiomer of mepivacaine, providing quantitative data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.

Pharmacokinetics of Mepivacaine

The systemic effects and disposition of mepivacaine are governed by its absorption, distribution, metabolism, and excretion (ADME). The presence of hepatic or renal disease, the addition of vasoconstrictors like epinephrine, and the patient's age can significantly alter these pharmacokinetic parameters.[3]

Absorption

The rate of systemic absorption of mepivacaine depends on the total dose, concentration, administration route, and vascularity of the injection site.[2][4]

Distribution

Following absorption, mepivacaine is distributed to all body tissues, with higher concentrations found in highly perfused organs such as the liver, lungs, heart, and brain.[3] Mepivacaine is approximately 75% bound to plasma proteins, primarily alpha-1-acid glycoprotein.[2][3][4][5][6] Generally, a lower plasma concentration of the drug results in a higher percentage of protein binding.[2][3] Only the free, unbound drug is available for diffusion across membranes, such as the placenta.[3]

Metabolism

Mepivacaine is not metabolized by circulating plasma esterases due to its amide structure.[3][4] The primary site of metabolism is the liver, where it undergoes extensive biotransformation.[2][3][5] The main metabolic reactions are N-demethylation and aromatic hydroxylation, which are considered detoxification pathways.[3][4][7] Studies suggest that multiple forms of the cytochrome P-450 (CYP) enzyme system are involved in its metabolism, with the phenobarbital-inducible form potentially playing a predominant role.

Excretion

The kidneys are the principal route of excretion for mepivacaine and its metabolites.[3][4][8] A small percentage, typically 5% to 10%, of the anesthetic is excreted unchanged in the urine.[2][3][5][7] Over 50% of an administered dose is excreted into the bile as metabolites, most of which is likely reabsorbed in the intestine and subsequently eliminated in the urine.[2][3][4][5] The majority of the anesthetic and its metabolites are eliminated within 30 hours.[3][4][8]

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of racemic mepivacaine and its individual enantiomers have been characterized in human subjects. The data reveals significant stereoselectivity in the drug's disposition.

Table 1: Pharmacokinetic Parameters of Racemic Mepivacaine in Adults

ParameterValueReference
Plasma Protein Binding~75%[2][3][4][5]
Elimination Half-Life1.9 to 3.2 hours[2][3][4][5]
Unchanged in Urine5% to 10%[2][3][5][7]

Table 2: Stereoselective Pharmacokinetics of Mepivacaine Enantiomers After a 60 mg Intravenous Dose of Racemate in Healthy Volunteers

ParameterSthis compound (Mean ± SD)R(-)-Mepivacaine (Mean ± SD)Reference
Unbound Fraction25.1% ± 4.6%35.6% ± 4.5%[9]
Total Plasma Clearance (CL)0.35 ± 0.06 L/min0.79 ± 0.12 L/min[9]
Unbound Plasma Clearance (CLu)1.43 ± 0.24 L/min2.24 ± 0.30 L/min[9]
Volume of Distribution (Vss)57 ± 7 L103 ± 14 L[9]
Unbound Volume of Distribution (Vuss)232 ± 30 L290 ± 32 L[9]
Terminal Half-Life (t½,z)123 ± 20 min113 ± 17 min[9]
Mean Residence Time (MRT)165 ± 24 min131 ± 15 min[9]

The data clearly indicates that Sthis compound has a lower unbound fraction, a slower plasma clearance, and a smaller volume of distribution compared to R(-)-mepivacaine.[9][10] Consequently, Sthis compound exhibits a longer half-life and mean residence time, leading to higher plasma concentrations than the R(+) isomer after administration of the racemate.[9][10]

Metabolism of this compound

The biotransformation of mepivacaine is a critical step in its elimination.

Metabolic Pathways

The liver metabolizes mepivacaine primarily through two pathways:

  • Aromatic Hydroxylation: The aromatic ring of the molecule is hydroxylated to form phenolic metabolites.[3][4][7]

  • N-demethylation: The methyl group on the piperidine ring is removed.[3][4][7]

The resulting hydroxylated metabolites are almost exclusively excreted as their glucuronide conjugates.[3][4][7][8]

Key Metabolites

Three primary metabolites of mepivacaine have been identified in adult humans:

  • Two phenolic metabolites (via hydroxylation), which are then conjugated with glucuronic acid before excretion.[3][4][7][8]

  • One N-demethylated compound , 2',6'-pipecoloxylidide (PPX).[3][4][7][8]

Mepivacaine_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism Mepivacaine This compound Metabolite_N N-demethylated Metabolite (2',6'-pipecoloxylidide) Mepivacaine->Metabolite_N  N-demethylation  (CYP450) Metabolite_OH Phenolic Metabolites Mepivacaine->Metabolite_OH  Aromatic Hydroxylation  (CYP450) Excretion Renal Excretion Metabolite_N->Excretion Conjugates Glucuronide Conjugates Metabolite_OH->Conjugates Glucuronidation Conjugates->Excretion

Metabolic pathway of this compound.

Experimental Protocols

The investigation of mepivacaine pharmacokinetics, particularly its stereoselective properties, requires precise and validated experimental methods.

General Protocol for a Human Pharmacokinetic Study

A typical study to determine the pharmacokinetics of mepivacaine enantiomers involves the following steps:

  • Subject Enrollment: Healthy adult volunteers are recruited for the study.[9] Subjects undergo a health screening to ensure they meet inclusion criteria.

  • Drug Administration: A specified dose of racemic mepivacaine hydrochloride (e.g., 60 mg) is administered, often via a controlled intravenous infusion over a set period (e.g., 10 minutes).[9]

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined intervals before, during, and after the infusion. A typical schedule might include samples at baseline and then at multiple time points for up to 8-12 hours post-infusion to capture the distribution and elimination phases.[9][11]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -20°C) until analysis.

  • Sample Analysis (Quantification):

    • Extraction: Mepivacaine and its enantiomers are extracted from the plasma using methods like liquid-liquid extraction or protein precipitation.[11]

    • Chromatographic Separation: The plasma concentrations of the individual R(-) and S(+) enantiomers are determined using a stereoselective high-performance liquid chromatographic (HPLC) method with a chiral column (e.g., Chiral AGP).[9][10] More recent methods may employ Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[11]

    • Quantification: The concentration is determined by comparing the peak area of the analyte to that of an internal standard against a calibration curve.[11]

  • Protein Binding Analysis: The unbound fraction of each enantiomer in the plasma is determined using techniques such as equilibrium dialysis.[9]

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data for each enantiomer is analyzed using appropriate pharmacokinetic software to calculate key parameters like clearance, volume of distribution, and half-life.[12]

Experimental_Workflow cluster_study_prep Study Preparation cluster_execution Clinical Execution cluster_analysis Bioanalytical Phase cluster_data Data Analysis A Subject Recruitment (Healthy Volunteers) B Informed Consent & Screening A->B C Racemic Mepivacaine Administration (e.g., IV Infusion) B->C D Serial Blood Sampling (e.g., 0-8 hours) C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (e.g., Liquid-Liquid Extraction) E->F G Stereoselective Analysis (e.g., Chiral HPLC or LC-MS/MS) F->G H Concentration-Time Data Plotting G->H I Pharmacokinetic Modeling (Calculation of CL, Vd, t½) H->I

Workflow for a stereoselective pharmacokinetic study.
Logical Relationships in Mepivacaine Disposition

The journey of mepivacaine through the body can be visualized as an interconnected series of processes.

ADME_Diagram cluster_distribution Distribution Admin Drug Administration (e.g., Nerve Block) Absorb Absorption into Systemic Circulation Admin->Absorb Free Free Drug in Plasma Absorb->Free Bound Protein-Bound Drug (~75%) Free->Bound Tissues Distribution to Tissues (Site of Action & Others) Free->Tissues Metabolism Metabolism (Liver) CYP450-mediated Hydroxylation & N-demethylation Free->Metabolism Excretion Excretion (Kidney) Metabolites & Unchanged Drug Metabolism->Excretion

References

An In-depth Technical Guide to (+)-Mepivacaine Hydrochloride Salt: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Mepivacaine hydrochloride is the dextrorotatory enantiomer of the local anesthetic mepivacaine, a member of the amide class.[1] While the racemic mixture of mepivacaine is widely used in clinical practice for local and regional anesthesia, there is growing interest in the pharmacological and toxicological profiles of its individual stereoisomers. This technical guide provides a comprehensive overview of the core properties of this compound hydrochloride, with a focus on its physicochemical characteristics, pharmacological actions, and relevant experimental methodologies. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its formulation, delivery, and pharmacokinetic behavior. While specific data for the dextrorotatory enantiomer is limited, the properties of the racemic mepivacaine hydrochloride provide a valuable baseline. It is a white, crystalline, odorless powder that is soluble in water.[2][3] The hydrochloride salt form enhances its stability and solubility.[2]

PropertyValue (for Racemic Mepivacaine Hydrochloride)Reference
Molecular Formula C₁₅H₂₃ClN₂O[4]
Molecular Weight 282.81 g/mol [4]
Melting Point 262 - 264 °C[5]
Boiling Point 383 °C at 760 mmHg[5]
Aqueous Solubility Soluble[2][3]
pKa (Strongest Basic) 7.25 (Predicted)[6]
LogP (Octanol-Water Partition Coefficient) 1.96 (Estimated)[5]

Pharmacological Properties

The primary pharmacological effect of this compound is the reversible blockade of nerve impulse conduction, leading to local anesthesia. This is achieved through its interaction with voltage-gated sodium channels in the neuronal membrane.

Mechanism of Action

Like other local anesthetics, this compound exerts its action by blocking voltage-gated sodium channels from within the neuron. The uncharged form of the molecule penetrates the lipid-rich nerve membrane. Once inside the axoplasm, it re-equilibrates to its protonated, charged form, which then binds to the open state of the sodium channel, inhibiting sodium ion influx and preventing the generation and propagation of action potentials.[7]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) Mepivacaine_HCl This compound HCl (Charged) Mepivacaine_Base This compound (Uncharged) Mepivacaine_HCl->Mepivacaine_Base Deprotonation Mepivacaine_Base_Intra This compound (Uncharged) Mepivacaine_Base->Mepivacaine_Base_Intra Membrane_Passage Diffusion Mepivacaine_Charged_Intra This compound (Charged) Mepivacaine_Base_Intra->Mepivacaine_Charged_Intra Protonation Na_Channel Voltage-Gated Sodium Channel (Open) Mepivacaine_Charged_Intra->Na_Channel Binding Blocked_Channel Blocked Sodium Channel Na_Channel->Blocked_Channel Na_Influx Na+ Influx Na_Channel->Na_Influx No_Na_Influx No Na+ Influx Blocked_Channel->No_Na_Influx AP_Propagation Action Potential Propagation Na_Influx->AP_Propagation Anesthesia Anesthesia No_Na_Influx->Anesthesia

Mechanism of this compound on Sodium Channels.
Pharmacokinetics

Studies on the racemic mixture of mepivacaine have revealed significant differences in the pharmacokinetic profiles of its enantiomers.

Pharmacokinetic ParameterS-(+)-MepivacaineR-(-)-MepivacaineReference
Total Plasma Clearance (L/min) 0.35 ± 0.060.79 ± 0.12[8]
Unbound Plasma Clearance (L/min) 1.43 ± 0.242.24 ± 0.30[8]
Volume of Distribution at Steady State (L) 57 ± 7103 ± 14[8]
Unbound Volume of Distribution at Steady State (L) 232 ± 30290 ± 32[8]
Terminal Half-life (min) 123 ± 20113 ± 17[8]
Mean Residence Time (min) 165 ± 24131 ± 15[8]
Unbound Fraction in Plasma (%) 25.1 ± 4.635.6 ± 4.5[8]
Pharmacodynamics

Experimental Protocols

Enantioselective Synthesis of this compound Hydrochloride

A detailed, step-by-step protocol for the enantioselective synthesis of this compound hydrochloride is not publicly available in the reviewed literature. However, a general strategy for the synthesis of racemic mepivacaine has been described, which involves the coupling of α-picolinic acid and 2,6-xylidine, followed by a continuous-flow tandem hydrogenation/reductive amination.[10] Enantioselective syntheses of related local anesthetics like ropivacaine have been achieved using chiral auxiliaries.[11] A plausible, though unconfirmed, approach for this compound would involve the use of an enantiomerically pure starting material or a chiral catalyst in the synthesis pipeline.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of mepivacaine from a racemic mixture or biological matrix.

Methodology:

  • Sample Preparation:

    • For plasma samples, perform liquid-liquid extraction. Acidify the plasma sample and extract with an organic solvent (e.g., diethyl ether).

    • Back-extract the mepivacaine into an acidic aqueous solution.

    • After alkalinization, re-extract into an organic solvent mixture (e.g., n-pentane and isoamyl alcohol).

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.[4]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase is essential. An α1-acid glycoprotein (AGP) column is a suitable choice.[4]

    • Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic modifier is typically used. For example, a mixture of isopropanol and sodium hydrogen phosphate buffer (e.g., 6.8:93.2 v/v) adjusted to a specific pH (e.g., 6.8).[4]

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: UV detection at a wavelength of approximately 210 nm.[4]

  • Data Analysis:

    • Identify the peaks corresponding to the R-(-)- and S-(+)-enantiomers based on their retention times.

    • Quantify the amount of each enantiomer by comparing the peak areas to a standard curve.

HPLC_Workflow Sample Racemic Mepivacaine Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chiral Column Separation (e.g., AGP column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis

Workflow for Chiral HPLC Separation of Mepivacaine.
Determination of Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of this compound bound to plasma proteins.

Methodology:

  • Apparatus Setup:

    • Use a dialysis cell with two chambers separated by a semi-permeable membrane that allows the passage of small molecules like mepivacaine but retains large proteins.

  • Procedure:

    • Place a known concentration of this compound in the buffer chamber and plasma in the other chamber.

    • Alternatively, add this compound directly to the plasma.

    • Allow the system to reach equilibrium by incubation at a physiological temperature (37°C) with gentle agitation.

  • Sample Analysis:

    • After equilibrium is reached, collect samples from both the buffer and plasma chambers.

    • Determine the concentration of this compound in each chamber using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • The fraction of unbound drug (fu) is calculated as the ratio of the concentration of the drug in the buffer chamber to the concentration in the plasma chamber.

    • The percentage of protein binding is calculated as (1 - fu) * 100.

Conclusion

This technical guide has provided a detailed overview of the core properties of this compound hydrochloride. The presented data highlights the significant stereoselectivity in the pharmacokinetics of mepivacaine enantiomers, with this compound exhibiting lower plasma clearance and a smaller volume of distribution compared to its R-(-) counterpart. The mechanism of action via voltage-gated sodium channel blockade is well-established for the racemate and is presumed to be the same for the individual enantiomers. The provided experimental protocols for chiral separation and plasma protein binding determination offer a foundation for further research and development of this specific stereoisomer. Further investigation into the specific physicochemical properties and pharmacodynamic potency of this compound hydrochloride is warranted to fully elucidate its therapeutic potential and safety profile.

References

Methodological & Application

High-performance liquid chromatography (HPLC) analysis of (+)-Mepivacaine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the HPLC Analysis of (+)-Mepivacaine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mepivacaine is an amide-type local anesthetic widely used in medical and dental procedures.[1] It exists as a racemic mixture of two enantiomers, (R)-(-)-Mepivacaine and (S)-(+)-Mepivacaine. The enantiomers of chiral drugs often exhibit different pharmacological, toxicological, and pharmacokinetic properties.[2] Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and clinical studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the chiral separation of enantiomers and the quantitative analysis (assay) of the total drug substance.[2]

These application notes provide detailed protocols for two distinct HPLC methods: a chiral separation method for resolving this compound from its enantiomer and a reversed-phase method for the quantitative assay of Mepivacaine.

Application Note 1: Chiral Separation of Mepivacaine Enantiomers

Principle: This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers of Mepivacaine. This differential interaction causes one enantiomer to travel more slowly through the column than the other, resulting in their separation. A vancomycin-based CSP (CHIROBIOTIC® V2) provides a robust method for this separation.

Experimental Protocol

This protocol is designed for the enantioselective analysis of Mepivacaine.

  • Mobile Phase Preparation:

    • Prepare 20 mM ammonium acetate by dissolving the appropriate amount in HPLC-grade water and adjusting the pH to 4.1 with acetic acid.

    • Mix methanol and the 20 mM ammonium acetate buffer (pH 4.1) in a 95:5 (v/v) ratio.

    • Degas the mobile phase for 15 minutes using a sonicator or vacuum filtration system.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve Mepivacaine hydrochloride reference standard in methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions from the stock solution using the mobile phase to create calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For bulk drug analysis, prepare the sample in the same manner as the standard solution.

    • For biological matrices (e.g., plasma), a validated liquid-liquid extraction or solid-phase extraction (SPE) protocol is required to remove interfering substances prior to analysis.

  • Chromatographic Analysis:

    • Equilibrate the CHIROBIOTIC® V2 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).

    • Set the column temperature to 20°C and the UV detector wavelength to 220 nm.

    • Inject 5 µL of each standard and sample solution.

    • Record the chromatograms and identify the peaks corresponding to the Mepivacaine enantiomers based on their retention times.

Data Presentation

Table 1: Instrumentation and Chromatographic Conditions for Chiral Separation

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Column CHIROBIOTIC® V2, 25 cm x 4.6 mm, 5 µm
Mobile Phase Methanol : 20 mM Ammonium Acetate, pH 4.1 (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detector UV, 220 nm

| Injection Volume | 5 µL |

Note: While baseline separation can be achieved with the CHIROBIOTIC® V2 column, other chiral columns like Chiralcel OD have shown only partial separation (Resolution ≤0.81) for Mepivacaine enantiomers.[3]

Table 2: Expected Chromatographic Results (Representative Data)

Analyte Retention Time (tR) (min) Resolution (Rs)
Enantiomer 1 ~ 5.2 \multirow{2}{*}{> 1.5}

| Enantiomer 2 (this compound) | ~ 6.1 | |

Application Note 2: Stability-Indicating RP-HPLC Assay of Mepivacaine

Principle: This reversed-phase HPLC (RP-HPLC) method is designed for the quantitative determination of Mepivacaine hydrochloride in bulk drug and pharmaceutical formulations. The method separates Mepivacaine from its potential degradation products, making it suitable for stability studies. A C18 column is used with a mobile phase of methanol and a phosphate buffer.[4]

Experimental Protocol

This protocol provides a validated method for determining the concentration of Mepivacaine.

  • Mobile Phase Preparation:

    • Prepare an orthophosphoric acid solution by dissolving 2.25 g in 1 L of HPLC-grade water.

    • Adjust the pH of the acid solution to 7.6 using a sodium hydroxide solution.

    • Mix methanol and the pH-adjusted phosphate buffer in a 75:25 (v/v) ratio.[4]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Prepare a stock solution of Mepivacaine hydrochloride reference standard (e.g., 1000 µg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the linear range (e.g., 20-100 µg/mL).[4][5]

  • Sample Preparation (from a formulation):

    • Accurately weigh and transfer a portion of the sample equivalent to a known amount of Mepivacaine into a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and dilute to the final volume with the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the C18 column with the mobile phase at 1.0 mL/min until the baseline is stable.[4]

    • Set the UV detector to 215 nm.[4][5]

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.

    • The retention time for Mepivacaine is expected to be approximately 4.7 minutes under these conditions.[4][5]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Mepivacaine in the sample by interpolation from this curve.

Data Presentation

Table 3: Instrumentation and Chromatographic Conditions for RP-HPLC Assay

Parameter Specification
HPLC System Waters Alliance or equivalent
Column Gracesmart C18 (5 µm), 250 mm x 4.6 mm[4][5]
Mobile Phase Methanol : Orthophosphoric Acid Buffer (pH 7.6) (75:25, v/v)[4][5]
Flow Rate 1.0 mL/min[4][5]
Column Temperature Ambient
Detector UV, 215 nm[4][5]

| Injection Volume | 20 µL |

Table 4: Method Validation and Performance Data

Parameter Result Reference
Linearity Range 20 - 100 µg/mL [4][5]
Correlation Coefficient (r²) > 0.999 [6]
Limit of Detection (LOD) 1.146 µg/mL [4][5]
Limit of Quantitation (LOQ) 3.465 µg/mL [4][5]

| Retention Time (tR) | ~ 4.7 min |[4][5] |

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation SamplePrep Standard/Sample Preparation HPLC_System HPLC System Equilibration SamplePrep->HPLC_System Injection Inject Sample HPLC_System->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Chromatogram Generation Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: General experimental workflow for HPLC analysis of Mepivacaine.

Mepivacaine Mechanism and Metabolism Pathway

Mepivacaine_Pathway cluster_action Pharmacodynamic Action cluster_metabolism Pharmacokinetic Pathway (Metabolism) Mepivacaine This compound NaChannel Voltage-Gated Sodium Channel Mepivacaine->NaChannel Binds to Block Blockade of Na+ Influx NaChannel->Block Leads to Anesthesia Local Anesthesia (Nerve Impulse Block) Block->Anesthesia Results in Mepivacaine_meta This compound Liver Liver Metabolism Mepivacaine_meta->Liver CYP CYP1A2, CYP3A4 Enzymes Liver->CYP via Metabolites Inactive Metabolites Liver->Metabolites Excretion Renal Excretion (Urine) Metabolites->Excretion

Caption: Mechanism of action and metabolic pathway of this compound.[7][8][9]

References

Application Notes and Protocols for (+)-Mepivacaine as a Local Anesthetic in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Mepivacaine is an amide-type local anesthetic with a rapid onset and intermediate duration of action.[1][2] Its application in rodent models is crucial for preclinical studies evaluating pain, surgical procedures, and the development of new analgesic drugs. Mepivacaine functions by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the initiation and propagation of nerve impulses.[1][3][4] A notable characteristic of mepivacaine is its intrinsic vasoconstrictive property, which can influence its duration of action and systemic absorption.[5] These notes provide detailed protocols and quantitative data to guide the effective use of this compound in laboratory rodents.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and duration of action of mepivacaine in rodent models.

Table 1: Analgesic Efficacy of Mepivacaine in Rats (Infraorbital Nerve Block) [6]

ConcentrationAdministration VolumeMean Duration of Analgesia (minutes ± SD)
0.5%0.2 mL58 ± 13
1.0%0.2 mL78 ± 23

Table 2: Comparative Analgesic Duration of Various Local Anesthetics in Rats (Infraorbital Nerve Block) [6]

AnestheticConcentrationMean Duration of Analgesia (minutes ± SD)
Mepivacaine 1.0% 78 ± 23
Lidocaine1.0%47 ± 10
Bupivacaine0.5%100 ± 40
Etidocaine1.0%59 ± 25
Procaine1.5%46 ± 13
2-Chloroprocaine1.5%38 ± 9

Signaling Pathways and Mechanisms of Action

Primary Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for mepivacaine is the blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane.[4] By preventing the influx of sodium ions, mepivacaine raises the threshold for electrical excitation and slows the propagation of the nerve impulse, leading to a reversible loss of sensation.[3]

Primary Mechanism of Mepivacaine Action Mepivacaine This compound Neuron Neuron Membrane Mepivacaine->Neuron Diffuses across NaChannel Voltage-Gated Sodium Channel Neuron->NaChannel Binds to intracellular side NerveImpulse Nerve Impulse Propagation NaChannel->NerveImpulse Blocks Na+ influx, inhibiting Anesthesia Local Anesthesia NerveImpulse->Anesthesia Leads to

Mechanism of Mepivacaine's anesthetic effect.
Secondary Mechanism: Intrinsic Vasoconstriction

Mepivacaine exhibits intrinsic vasoconstrictive properties, which can prolong its local anesthetic effect by reducing systemic absorption. This effect is mediated through the influx of extracellular calcium via voltage-operated calcium channels and is modulated by the endothelial nitric oxide-cyclic guanosine monophosphate pathway.[5]

Mepivacaine's Vasoconstrictive Signaling Pathway Mepivacaine This compound VOCC Voltage-Operated Calcium Channels Mepivacaine->VOCC Activates Endothelium Endothelium Mepivacaine->Endothelium Acts on CaInflux Increased Intracellular Ca2+ Influx VOCC->CaInflux Vasoconstriction Vasoconstriction CaInflux->Vasoconstriction NO_cGMP Nitric Oxide-cGMP Pathway Endothelium->NO_cGMP Modulates NO_cGMP->Vasoconstriction Attenuates Workflow for Preclinical Evaluation of a New Local Anesthetic cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy (Rodent Models) cluster_2 Phase 3: Safety and Pharmacokinetics A Cytotoxicity Assays C Dose-Response Study (e.g., Tail-flick, Von Frey) A->C B Sodium Channel Blockade (Patch Clamp) B->C D Infiltration Anesthesia Model (e.g., Abdominal Incision) C->D E Nerve Block Model (e.g., Sciatic or Infraorbital) C->E F Systemic Toxicity Assessment D->F E->F G Pharmacokinetic Profiling F->G H Histopathology of Injection Site G->H

References

Application Notes and Protocols for In Vivo Microdialysis of (+)-Mepivacaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo microdialysis is a powerful technique for the continuous sampling of unbound drug concentrations in the interstitial fluid of various tissues. This application note provides a detailed protocol for the use of in vivo microdialysis to measure the concentration of the local anesthetic, (+)-Mepivacaine, in target tissues such as skin and muscle. The ability to measure local tissue concentrations is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of drug distribution, efficacy, and safety at the site of action.

Mepivacaine is a local anesthetic of the amide type.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which inhibits the influx of sodium ions necessary for the initiation and conduction of nerve impulses.[1] By measuring the unbound concentration of this compound at the target site, researchers can correlate drug levels with the degree and duration of anesthetic effect.

Key Experimental Protocols

I. In Vivo Microdialysis Probe Implantation and Perfusion

This protocol is adapted from methodologies used for similar local anesthetics, such as bupivacaine, in tissues like skin and muscle.[2][3][4]

Materials:

  • Microdialysis probes (e.g., CMA 20, 10 mm membrane, 20 kDa cut-off)

  • Microinfusion pump (e.g., CMA 4004)

  • Perfusion fluid: Ringer's solution or Phosphate Buffered Saline (PBS), pH 7.4

  • This compound hydrochloride

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Fraction collector or microvials

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., rat, pig) according to approved institutional protocols. Shave and clean the surgical site (e.g., hind limb muscle, dorsal skin).

  • Probe Insertion: Using a guide cannula, carefully insert the microdialysis probe into the target tissue (e.g., gastrocnemius muscle, dermis). Ensure the entire membrane is within the tissue.

  • Equilibration: Perfuse the probe with Ringer's solution at a low flow rate (e.g., 0.5-2.0 µL/min) for a 60-90 minute equilibration period to allow the tissue to recover from the insertion trauma.[2]

  • Sample Collection: After equilibration, begin collecting dialysate samples into a fraction collector or chilled microvials at specified time intervals (e.g., 15-30 minutes).

  • Drug Administration: Administer this compound locally (e.g., subcutaneous injection near the probe) or systemically.

  • Continuous Sampling: Continue collecting dialysate samples for the desired duration of the experiment to monitor the time-course of this compound concentration in the interstitial fluid.

  • Sample Storage: Immediately store collected dialysate samples at -80°C until analysis.

II. Microdialysis Probe Calibration: In Vitro and In Vivo Recovery

Accurate quantification of the absolute concentration of this compound in the tissue requires determination of the probe's recovery rate. Recovery is the ratio of the concentration of the analyte in the dialysate to the concentration in the surrounding medium. This can be determined using in vitro and in vivo calibration methods.

A. In Vitro Recovery (Probe Characterization)

Procedure:

  • Submerge a microdialysis probe in a standard solution of this compound of known concentration.

  • Perfuse the probe with Ringer's solution at various flow rates (e.g., 0.5, 1.0, 1.5, 2.0 µL/min).

  • Collect the dialysate at each flow rate and analyze the concentration of this compound.

  • Calculate the in vitro recovery using the following formula: Recovery (%) = (C_dialysate / C_standard) x 100

B. In Vivo Calibration (Retrodialysis by Internal Standard)

This method involves perfusing the probe with a solution containing a known concentration of a calibrator (ideally a stable isotope-labeled version of the drug or a structurally similar compound). The loss of the calibrator from the perfusate is used to estimate the recovery of the endogenous analyte.[5]

Procedure:

  • Prepare a perfusion fluid containing a known concentration of a suitable calibrator (e.g., ropivacaine, which is structurally similar to mepivacaine).[5]

  • During the in vivo microdialysis experiment, perfuse the probe with this calibrator-containing solution.

  • Collect dialysate samples and analyze for the concentration of both this compound and the calibrator.

  • Calculate the in vivo recovery (Relative Loss) of the calibrator: Relative Loss (%) = ((C_in - C_out) / C_in) x 100 where C_in is the calibrator concentration in the perfusate and C_out is the concentration in the dialysate.

  • The true tissue concentration of this compound can then be estimated by dividing the measured dialysate concentration by the in vivo recovery rate.

III. Quantitative Analysis of this compound in Microdialysates by LC-MS/MS

Due to the small sample volumes and low concentrations typical of microdialysis, a highly sensitive and selective analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.[6][7]

Instrumentation and Conditions (Example):

  • LC System: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Ionization: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Mepivacaine: e.g., m/z 247.2 -> 98.1[7]

    • Internal Standard (e.g., Lidocaine-d6): To be determined based on the chosen standard.

Procedure:

  • Sample Preparation: Thaw microdialysate samples. Due to the clean nature of the samples, minimal preparation is usually required. Dilution with the initial mobile phase or direct injection may be possible.

  • Calibration Standards: Prepare a series of calibration standards of this compound in the same perfusion fluid used in the microdialysis experiment.

  • LC-MS/MS Analysis: Inject a small volume (e.g., 5-10 µL) of the standards, quality controls, and dialysate samples into the LC-MS/MS system.

  • Quantification: Construct a calibration curve and determine the concentration of this compound in the dialysate samples.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison.

ParameterValueReference
In Vitro Recovery (Bupivacaine) [5]
Flow Rate (µL/min)Relative Recovery (%)
0.565.3 ± 2.1
1.041.1 ± 1.8
1.530.7 ± 1.5
2.025.4 ± 1.2
In Vivo Recovery (Retrodialysis) [5]
CalibratorRelative Loss (%)
Ropivacaine35.8 ± 3.2
Pharmacokinetic Parameters (Plasma) [8]
ParameterSthis compoundR(-)-Mepivacaine
Unbound Fraction (%)25.1 ± 4.635.6 ± 4.5
Terminal Half-life (min)123 ± 20113 ± 17
Total Plasma Clearance (L/min)0.35 ± 0.060.79 ± 0.12

Note: The in vitro and in vivo recovery data presented are for the structurally similar local anesthetic bupivacaine and should be experimentally determined specifically for this compound.

Visualizations

Mechanism of Action of this compound

Mepivacaine_Mechanism cluster_neuron Neuron cluster_action Action Potential cluster_drug Drug Action Na_Channel_Closed Voltage-gated Na+ Channel (Closed) Na_Channel_Open Voltage-gated Na+ Channel (Open) Na_Channel_Closed->Na_Channel_Open Depolarization Na_Channel_Inactive Voltage-gated Na+ Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive Influx of Na+ Propagate Propagation Na_Channel_Inactive->Na_Channel_Closed Repolarization Mepivacaine This compound Block Blockade Mepivacaine->Block Block->Na_Channel_Open Prevents Na+ influx

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

In Vivo Microdialysis Experimental Workflow

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis Procedure cluster_analysis Sample Analysis Anesthesia Anesthesia Surgery Surgical Site Prep Anesthesia->Surgery Probe_Insertion Probe Insertion (Muscle/Skin) Surgery->Probe_Insertion Equilibration Equilibration (60-90 min) Probe_Insertion->Equilibration Drug_Admin Drug Administration (this compound) Equilibration->Drug_Admin Sampling Dialysate Collection Drug_Admin->Sampling Storage Sample Storage (-80°C) Sampling->Storage LCMS LC-MS/MS Analysis Storage->LCMS Quantification Quantification LCMS->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis PK/PD Modeling Recovery_Calculation cluster_invitro In Vitro cluster_invivo In Vivo cluster_tissue_conc Tissue Concentration C_dial_vitro Dialysate Concentration (In Vitro) Recovery_vitro In Vitro Recovery (%) C_dial_vitro->Recovery_vitro C_std Standard Concentration C_std->Recovery_vitro C_in Calibrator In Recovery_vivo In Vivo Recovery (%) C_in->Recovery_vivo C_out Calibrator Out C_out->Recovery_vivo C_tissue True Tissue Concentration Recovery_vivo->C_tissue C_dial_vivo Dialysate Concentration (In Vivo) C_dial_vivo->C_tissue

References

Application Notes and Protocols for Assessing (+)-Mepivacaine Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (+)-Mepivacaine using common cell culture-based assays. Detailed protocols for the MTT and LDH assays are provided, along with an overview of the potential signaling pathways involved in Mepivacaine-induced cytotoxicity.

Introduction

This compound is a widely used local anesthetic. Understanding its potential cytotoxicity is crucial for drug development and safety assessment. In vitro cytotoxicity assays are essential tools for screening the effects of compounds on cell viability and proliferation. This document outlines protocols for two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Data Presentation: Quantitative Cytotoxicity Data for Mepivacaine

The following tables summarize quantitative data on the cytotoxic effects of Mepivacaine from various studies. These tables provide a comparative overview of the concentrations at which Mepivacaine affects different cell types.

Table 1: IC50 Values of Mepivacaine in Different Cell Lines

Cell LineAssayExposure TimeIC50 (mM)Reference
MDA-MB-231 (Breast Cancer)MTT48 hoursNot specified, but significant toxicity at 1 mM[1]
MCF-7 (Breast Cancer)MTT48 hoursNot specified, but significant toxicity at 1 mM[1]
Human ChondrocytesFlow Cytometry1 hour> 0.5% (approx. 17 mM)[2]
SH-SY5Y (Neuroblastoma)WST-120 minutes4.84 ± 1.28[3]
BT-474 (Breast Cancer)MTTNot SpecifiedNot specified, but cytotoxic[4]

Table 2: Effect of Mepivacaine on Cell Viability

Cell LineMepivacaine ConcentrationExposure Time% Cell ViabilityAssayReference
Human Chondrocytes2% (approx. 68 mM)1 hour36% ± 6%Live-dead staining[2]
Human Chondrocytes2% (approx. 68 mM)24 hours30% ± 11%Live-dead staining[2]
MDA-MB-2311 mM48 hoursSignificantly inhibitedMTT[1]
MCF-71 mM48 hoursSignificantly inhibitedMTT[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The concentration of the formazan is proportional to the number of metabolically active cells.[7]

Materials:

  • This compound stock solution

  • Target cells (e.g., SH-SY5Y, MCF-7)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

  • Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)[6]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Mepivacaine dilutions. Include vehicle-treated (negative control) and untreated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5][8] Incubate overnight at 37°C if using an SDS-HCl solution.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[10]

Materials:

  • This compound stock solution

  • Target cells

  • 96-well tissue culture plates

  • Complete cell culture medium

  • LDH cytotoxicity detection kit (e.g., from Promega, Roche, or other suppliers)[10]

  • Lysis solution (often included in the kit, e.g., Triton X-100) for maximum LDH release control[11]

  • Microplate reader (absorbance at 490 nm)[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include the following controls[12]:

    • Vehicle Control: Cells treated with the same concentration of the vehicle used to dissolve Mepivacaine.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.[13]

    • Medium Background: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[13]

  • Stop Reaction (if required): Add 50 µL of the stop solution (if provided in the kit) to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula[13]: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Signaling Pathways and Visualization

Local anesthetics, including Mepivacaine, can induce cytotoxicity through various signaling pathways. The primary mechanisms include the induction of apoptosis (programmed cell death), necrosis, and autophagy.[14]

Apoptosis Pathway

Apoptosis is a key mechanism of cell death induced by local anesthetics.[14] It can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. Studies have shown that local anesthetics can induce mitochondrial DNA damage and increase mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent caspase activation.[14]

Mepivacaine This compound Mitochondria Mitochondrial Stress Mepivacaine->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mepivacaine-induced apoptotic pathway.

Autophagy Pathway

Autophagy is a cellular process involving the degradation of cellular components. Local anesthetics can modulate autophagy, which can either be a pro-survival or pro-death mechanism depending on the cellular context. Inhibition of the PI3K/Akt/mTOR signaling pathway is a known mechanism by which local anesthetics can induce autophagy.[14]

Mepivacaine This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Mepivacaine->PI3K_Akt_mTOR Autophagy Autophagy PI3K_Akt_mTOR->Autophagy

Caption: Mepivacaine's effect on autophagy.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Start Start Cell_Culture Cell Seeding in 96-well plate Start->Cell_Culture Treatment Treatment with this compound Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT or LDH) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Analysis Data Analysis (% Viability / % Cytotoxicity) Measurement->Analysis End End Analysis->End

Caption: Cytotoxicity testing workflow.

References

Application Notes and Protocols for the Use of (+)-Mepivacaine in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Mepivacaine is a local anesthetic of the amide class, widely utilized for its rapid onset and intermediate duration of action. In the field of electrophysiology, it serves as a crucial tool for investigating the function and pharmacology of ion channels, particularly voltage-gated sodium channels. These channels are fundamental for the generation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes. This document provides detailed application notes and experimental protocols for the use of this compound in electrophysiological studies, with a focus on its mechanism of action and its effects on various ion channels.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (NaV) from the intracellular side.[1] As a weak base, Mepivacaine exists in both a charged (protonated) and uncharged (neutral) form at physiological pH. The neutral form is lipid-soluble and can readily cross the cell membrane.[1] Once inside the slightly more acidic cytoplasm, it re-equilibrates to its charged form, which then binds to a specific receptor site within the pore of the sodium channel.[1][2] This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential.[1][2] This action effectively blocks nerve impulse conduction, leading to a loss of sensation.[1]

The blockade of sodium channels by Mepivacaine is state-dependent, meaning its affinity for the channel varies with the conformational state of the channel (resting, open, or inactivated).[3] It exhibits a higher affinity for the open and inactivated states compared to the resting state.[3] This property leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[3]

Beyond its primary action on sodium channels, this compound has also been shown to interact with other ion channels, albeit with lower potency. These include voltage-gated potassium (KV) and calcium (CaV) channels, which can contribute to its overall electrophysiological profile and potential side effects.[4][5]

Data Presentation: Quantitative Effects of this compound on Ion Channels

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of Mepivacaine on various ion channels. This data is essential for designing experiments and interpreting results.

Ion ChannelPreparationIC50 (µM)Reference
Voltage-Gated Sodium Channels (NaV)
Na+ Channels (total)Peripheral Nerve Fibers (Xenopus laevis)149[6]
Voltage-Gated Potassium Channels (KV)
K+ Channels (total)Peripheral Nerve Fibers (Xenopus laevis)2305[6]
Voltage-Gated Calcium Channels (CaV)
Ca2+ InfluxRat AortaAttenuated by 10-100 µM[7]

Note: Data for specific subtypes of NaV, KV, and CaV channels for this compound are not extensively available in the public domain. The provided data represents the overall effect on the respective ion channel families.

Mandatory Visualizations

Signaling Pathway of Mepivacaine Action

Mepivacaine_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mep_neutral_ext Mepivacaine (Neutral) Mep_charged_ext Mepivacaine (Charged) Mep_neutral_ext->Mep_charged_ext Equilibrium (pKa) Mep_neutral_int Mepivacaine (Neutral) Mep_neutral_ext->Mep_neutral_int Diffusion mem Mep_charged_int Mepivacaine (Charged) Mep_neutral_int->Mep_charged_int Equilibrium (pKa) Na_channel Voltage-Gated Na+ Channel Mep_charged_int->Na_channel Binds to receptor site Na_influx Na+ Influx Na_channel->Na_influx Inhibits Depolarization Depolarization Na_influx->Depolarization Na_influx->Depolarization Leads to AP Action Potential Propagation Depolarization->AP Depolarization->AP Initiates

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow for Electrophysiological Recording

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Cell Preparation (e.g., DRG neuron isolation or HEK293 cell culture) giga_seal Obtain Gigaohm Seal (Cell-attached mode) cell_prep->giga_seal solution_prep Prepare External and Internal Solutions solution_prep->giga_seal pipette_prep Pull and Fire-Polish Patch Pipettes pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Currents/Potentials whole_cell->baseline drug_app Bath Apply This compound baseline->drug_app data_acq Data Acquisition (pClamp, etc.) baseline->data_acq washout Washout with Control Solution drug_app->washout drug_app->data_acq washout->data_acq param_ext Extract Parameters (Peak current, AP properties) data_acq->param_ext dose_resp Generate Dose-Response Curves (IC50) param_ext->dose_resp kinetic_analysis Analyze Kinetics (Use-dependency) param_ext->kinetic_analysis

Caption: General workflow for whole-cell patch-clamp recording of this compound effects.

Logical Relationship of State-Dependent Block

State_Dependent_Block cluster_drug Mepivacaine Binding Affinity Resting Resting State Open Open State Resting->Open Depolarization Low Low Affinity Resting->Low Binds to Inactivated Inactivated State Open->Inactivated Inactivation High1 High Affinity Open->High1 Binds to Inactivated->Resting Repolarization High2 High Affinity Inactivated->High2 Binds to

Caption: State-dependent binding affinity of this compound to sodium channels.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents in Mammalian Cells (e.g., HEK293 expressing NaV1.x)

Objective: To characterize the tonic and use-dependent block of voltage-gated sodium channels by this compound.

1. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the desired human NaV channel subtype (e.g., NaV1.7 or NaV1.8) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Plate cells onto glass coverslips 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.

  • This compound Stock Solution: Prepare a 100 mM stock solution in the external solution and make serial dilutions to the desired final concentrations on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition software (e.g., Axopatch 200B and pCLAMP).

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a gigaohm seal (>1 GΩ) on an isolated cell.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

  • Hold the cell at a holding potential of -100 mV to ensure most channels are in the resting state.

4. Voltage Protocols:

  • Tonic Block:

    • From the holding potential of -100 mV, apply a 50 ms depolarizing step to 0 mV every 10 seconds to elicit sodium currents.

    • After obtaining a stable baseline, perfuse the cell with increasing concentrations of this compound.

    • The reduction in peak current amplitude at each concentration is used to determine the tonic block.

  • Use-Dependent Block:

    • From a holding potential of -100 mV, apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Measure the peak current of each pulse in the train.

    • Compare the reduction in current amplitude from the first to the last pulse in the train in the absence and presence of various concentrations of this compound.

5. Data Analysis:

  • Measure the peak inward sodium current for each voltage step.

  • For tonic block, plot the fractional block ((1 - I_Mepivacaine / I_Control) * 100) against the Mepivacaine concentration and fit with the Hill equation to determine the IC50.

  • For use-dependent block, plot the fractional block of the last pulse in the train as a function of stimulation frequency.

Protocol 2: Current-Clamp Recording of Action Potentials in Sensory Neurons (e.g., Dorsal Root Ganglion Neurons)

Objective: To determine the effect of this compound on the excitability and action potential properties of sensory neurons.

1. Cell Preparation:

  • Isolate dorsal root ganglion (DRG) neurons from adult rats or mice following established protocols.

  • Briefly, dissect DRGs, treat with collagenase and trypsin, and mechanically dissociate to obtain single neurons.

  • Plate neurons on laminin/poly-D-lysine coated coverslips and culture for 12-24 hours before recording.

2. Solutions:

  • External Solution (Tyrode's solution, in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 K-Gluconate, 5 KCl, 1 MgCl2, 0.5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

  • This compound Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier in current-clamp mode.

  • Follow the same procedure for obtaining a whole-cell configuration as in Protocol 1.

  • After establishing the whole-cell configuration, switch to current-clamp mode and record the resting membrane potential.

4. Experimental Procedure:

  • Inject a series of depolarizing current steps of increasing amplitude (e.g., from -50 pA to +500 pA in 50 pA increments, 500 ms duration) to elicit action potentials.

  • Record the number of action potentials fired, the action potential threshold, amplitude, and duration.

  • After establishing a stable baseline, perfuse the neuron with various concentrations of this compound.

  • Repeat the current injection protocol in the presence of the drug.

  • Perform a washout with the control external solution to check for reversibility.

5. Data Analysis:

  • Measure the resting membrane potential, input resistance, action potential threshold, peak amplitude, and duration (at 50% of peak amplitude).

  • Plot the number of action potentials fired against the injected current (I-F curve).

  • Compare these parameters before, during, and after the application of this compound.

  • Determine the concentration of Mepivacaine required to block action potential firing.

References

Application Notes and Protocols for Preparing (+)-Mepivacaine Solutions in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Mepivacaine, the dextrorotatory enantiomer of the local anesthetic mepivacaine, is a valuable tool in pharmacological research. As a member of the amide class of local anesthetics, its primary mechanism of action involves the blockade of voltage-gated sodium channels, leading to a reversible inhibition of nerve impulse transmission.[1][2][3][4] Emerging research also indicates its interaction with other signaling pathways, including the arachidonic acid cascade.[5] This document provides detailed protocols for the preparation of this compound solutions for various research applications, ensuring accuracy, reproducibility, and safety.

Physicochemical Properties of this compound Hydrochloride

Accurate preparation of this compound solutions begins with a thorough understanding of its physicochemical properties. The hydrochloride salt is typically used for research purposes due to its enhanced solubility and stability.[6]

PropertyValueReference
Chemical Formula C₁₅H₂₂N₂O · HCl[7]
Molecular Weight 282.81 g/mol [7]
Appearance White crystalline powder[8]
Melting Point Approximately 256°C (with decomposition)[8]
Solubility Freely soluble in water and methanol; sparingly soluble in ethanol; practically insoluble in diethyl ether.[8]
pKa 7.7[2]
pH of Solution (0.2 g in 10 mL water) 4.0 - 5.0[8]

Recommended Solvents and Excipients

The choice of solvent and excipients is critical for ensuring the stability, sterility, and compatibility of the this compound solution with the specific experimental model.

Solvent/ExcipientConcentration RangePurposeConsiderations
Sterile Water for Injection (WFI) q.s. (quantum sufficit)Primary solvent for aqueous solutions.Ensure WFI is of pharmaceutical grade.
Phosphate-Buffered Saline (PBS) q.s.Solvent for isotonic solutions in cell-based assays.Check for compatibility with other reagents.
Sodium Chloride (NaCl) To achieve isotonicity (e.g., 0.9%)Osmotic balancing agent for in vivo and in vitro applications.Use USP-grade NaCl.
Dimethyl Sulfoxide (DMSO) < 0.1% for cell cultureStock solution solvent for poorly soluble forms.Test for solvent toxicity in the specific assay. A final concentration of DMSO should be kept low.
Hydrochloric Acid (HCl) / Sodium Hydroxide (NaOH) As neededpH adjustment.Use dilute solutions (e.g., 0.1 M) for precise control. The pH of a 2% solution can be adjusted to between 3.3 and 5.5.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound Hydrochloride

This protocol describes the preparation of a standard aqueous stock solution suitable for a wide range of in vitro and in vivo studies.

Materials:

  • This compound hydrochloride powder

  • Sterile Water for Injection (WFI)

  • Sterile 50 mL conical tube

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile storage vials

Procedure:

  • Calculation: Determine the mass of this compound hydrochloride required to prepare the desired volume of a 10 mM solution. For example, to prepare 10 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 282.81 g/mol = 0.02828 g or 28.28 mg

  • Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder using a calibrated analytical balance in a clean, draft-free environment.

  • Dissolution: Transfer the weighed powder into a sterile 50 mL conical tube. Add a portion of the Sterile Water for Injection (e.g., 8 mL for a final volume of 10 mL) to the tube.

  • Mixing: Tightly cap the tube and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Volume Adjustment: Add Sterile Water for Injection to reach the final desired volume (e.g., 10 mL).

  • pH Measurement and Adjustment (Optional): If the experimental design requires a specific pH, measure the pH of the solution using a calibrated pH meter. Adjust the pH as necessary using dropwise addition of dilute sterile HCl or NaOH.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution into a sterile storage vial. This process removes any potential microbial contamination.[10]

  • Storage: Label the vial with the compound name, concentration, preparation date, and initials of the preparer. Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.[4] For solutions in DMSO, storage at -80°C is recommended for up to one year.[11]

Protocol 2: Preparation of a 1% (w/v) this compound Hydrochloride Solution in PBS for Cell Culture Assays

This protocol is tailored for preparing an isotonic solution for direct application to cell cultures.

Materials:

  • This compound hydrochloride powder

  • Sterile Phosphate-Buffered Saline (PBS, 1X)

  • Sterile 15 mL conical tube

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile storage vials

Procedure:

  • Calculation: To prepare 10 mL of a 1% (w/v) solution, weigh out 0.1 g (100 mg) of this compound hydrochloride.

  • Weighing and Dissolution: Accurately weigh the powder and transfer it to a sterile 15 mL conical tube. Add approximately 8 mL of sterile 1X PBS.

  • Mixing: Vortex the solution until the powder is fully dissolved.

  • Volume Adjustment: Bring the final volume to 10 mL with sterile 1X PBS.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the sterile solution at 2-8°C. It is recommended to use the solution within a week of preparation for cell culture applications.

Quality Control

To ensure the reliability of research data, it is essential to perform quality control checks on the prepared solutions.

ParameterMethodAcceptance Criteria
Appearance Visual inspectionClear, colorless, and free of visible particles.[8]
pH Calibrated pH meterWithin the desired range for the experiment (typically 4.0-5.0 for aqueous solutions).[8]
Concentration UV-Vis Spectrophotometry or HPLCWithin ±5% of the target concentration.
Sterility Culture on appropriate microbiological mediaNo microbial growth.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Mepivacaine

The primary mechanism of action of mepivacaine is the blockade of voltage-gated sodium channels in nerve cell membranes.[1][3] This inhibition prevents the influx of sodium ions, thereby blocking the initiation and propagation of action potentials.[2]

Additionally, research has shown that mepivacaine can induce vasoconstriction through a mechanism involving the arachidonic acid cascade. Specifically, it activates the 5-lipoxygenase (5-LOX) and, to a lesser extent, the cyclooxygenase-2 (COX-2) pathways, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[5]

Mepivacaine_Signaling cluster_inhibition Mepivacaine This compound VGSC Voltage-Gated Sodium Channels Mepivacaine->VGSC blocks Arachidonic_Acid Arachidonic Acid Cascade Mepivacaine->Arachidonic_Acid activates Na_Influx Sodium Ion Influx VGSC->Na_Influx inhibits Action_Potential Action Potential Propagation Na_Influx->Action_Potential Nerve_Block Nerve Impulse Blockade Action_Potential->Nerve_Block LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 ERK ERK Phosphorylation LOX->ERK COX2->ERK Vasoconstriction Vasoconstriction ERK->Vasoconstriction

Caption: Signaling pathways of this compound.

Experimental Workflow for Preparing this compound Solutions

The following diagram illustrates a typical workflow for the preparation of this compound solutions for research applications.

Experimental_Workflow Start Start Calculation Calculate Mass of This compound HCl Start->Calculation Weighing Accurately Weigh Powder Calculation->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Mixing Vortex until Fully Dissolved Dissolution->Mixing pH_Check Check and Adjust pH (if necessary) Mixing->pH_Check Sterilization Sterile Filter (0.22 µm) pH_Check->Sterilization pH OK QC Quality Control Checks (Appearance, Concentration) Sterilization->QC Storage Aliquot and Store Appropriately QC->Storage QC Pass End End Storage->End

Caption: Workflow for preparing this compound solutions.

Safety Precautions

When handling this compound hydrochloride powder and solutions, it is essential to adhere to standard laboratory safety practices. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area or under a chemical fume hood when handling the powder to avoid inhalation. In case of accidental contact with skin or eyes, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Troubleshooting & Optimization

Technical Support Center: Stability of (+)-Mepivacaine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (+)-Mepivacaine solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by pH, temperature, light exposure, and the presence of certain excipients. Mepivacaine, an amide-type local anesthetic, is generally considered chemically stable but can degrade under specific stress conditions.[1]

Q2: What is the optimal pH range for maintaining the stability of Mepivacaine solutions?

A2: Commercially available Mepivacaine hydrochloride solutions are typically formulated at a pH between 3.3 and 6.8.[2] Adjusting the pH outside of this range, particularly towards alkaline conditions, can lead to precipitation of the mepivacaine base and a subsequent decrease in the concentration of the active compound.[3][4]

Q3: How does temperature affect the stability of Mepivacaine solutions?

A3: Mepivacaine solutions are relatively stable across a range of temperatures. They can be sterilized by autoclaving.[5] Studies have shown that cooling mepivacaine to 4°C does not significantly impact its onset of action but may prolong its anesthetic duration.[6][7] Conversely, exposure to high temperatures for extended periods can potentially accelerate the degradation of preservatives, such as methylparaben, that may be present in multi-dose vials.

Q4: Should Mepivacaine solutions be protected from light?

A4: Yes, it is recommended to protect Mepivacaine solutions from light.[1] Product information for some formulations specifies retaining the product in its box until time of use to shield it from light.[2] While mepivacaine is relatively stable, photostability is a general concern for many pharmaceutical compounds, and protection from light minimizes the risk of photodegradation.

Q5: Are there any known incompatibilities with other drugs or excipients?

A5: Yes. The most significant incompatibility is with alkaline solutions, which can cause precipitation.[4] When preparing admixtures, it is crucial to consider the pH of all components. For instance, adding sodium bicarbonate to buffer the solution can raise the pH and lead to precipitation.[4] Mepivacaine may also interact with other local anesthetics, and its metabolism can be affected by drugs that influence liver enzymes.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Mepivacaine Solution

Symptoms: The solution appears cloudy, hazy, or contains visible particulate matter.

Possible Causes:

  • pH Shift: The most common cause is an increase in the pH of the solution, leading to the precipitation of the mepivacaine free base. This can occur when mixing mepivacaine with alkaline solutions or certain other drugs.[4]

  • Incompatible Admixtures: Mixing mepivacaine with incompatible drugs can result in the formation of a precipitate.

  • Temperature Fluctuation: While less common for mepivacaine, significant temperature changes can sometimes affect the solubility of solutes in a solution.

Troubleshooting Steps:

  • Do not use the solution: If precipitation is observed, the solution should not be administered as it can cause serious adverse effects.

  • Verify the pH: If possible, measure the pH of the solution. If it is significantly above the recommended range (3.3-6.8), this is the likely cause.

  • Review Admixture Components: If the mepivacaine was mixed with other substances, review their compatibility. Pay close attention to the pH of each component.

  • Consult Formulation Guidelines: Refer to the manufacturer's instructions for use and any available compatibility data for all components in the admixture.

Issue 2: Loss of Potency or Efficacy

Symptoms: The anesthetic effect is less than expected or of shorter duration.

Possible Causes:

  • Degradation: The mepivacaine may have degraded due to improper storage conditions (e.g., prolonged exposure to high temperatures or light).

  • Incorrect Dilution: The solution may have been improperly diluted, resulting in a lower than intended concentration.

  • Precipitation: If a portion of the mepivacaine has precipitated out of the solution, the concentration of the dissolved drug will be lower.

Troubleshooting Steps:

  • Check Storage Conditions: Verify that the solution has been stored according to the manufacturer's recommendations (typically at controlled room temperature, protected from light).[1]

  • Inspect for Particulates: Visually inspect the solution for any signs of precipitation.

  • Verify Preparation Procedure: Review the dilution and preparation protocol to ensure it was followed correctly.

  • Analytical Testing: If the issue persists, consider sending a sample of the solution for analytical testing (e.g., HPLC) to determine the concentration of the active pharmaceutical ingredient (API).

Data Presentation

Table 1: Summary of Factors Affecting this compound Solution Stability

ParameterConditionEffect on this compoundNotes
pH Acidic (3.3 - 5.5)StableThis is the typical pH range for formulations containing a vasoconstrictor.
Near Neutral to Slightly Acidic (4.5 - 6.8)StableThis is the typical pH range for plain mepivacaine solutions.
AlkalinePrecipitation, Decreased ConcentrationRaising the pH can cause the mepivacaine free base to precipitate out of the solution.[3][4]
Temperature Refrigerated (4°C)Stable, Potentially Longer Duration of ActionNo significant effect on onset of anesthesia.[6][7]
Room Temperature (20°C - 25°C)StableRecommended storage temperature for most commercial products.[1]
Autoclaving (121°C, 15 psi, 15 min)StableMepivacaine hydrochloride solutions in vials can be autoclaved.[5]
Light Exposed to LightPotential for DegradationIt is recommended to protect mepivacaine solutions from light.[1][2]
Protected from LightStableStoring in the original packaging helps protect from light.[2]
Excipients MethylparabenStable (Mepivacaine)The preservative itself may degrade over time, especially with heat.
Vasoconstrictors (e.g., Levonordefrin)Generally StableFormulations with vasoconstrictors are available and have established shelf lives.[2]
Admixtures Sodium BicarbonatePrecipitationIncreases pH, leading to precipitation of mepivacaine base.[4]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol outlines a general method for the quantitative analysis of this compound and its degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Sodium hydroxide

  • Water (HPLC grade)

  • This compound hydrochloride reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of Methanol and an Orthophosphoric acid solution (e.g., 2.25 g/L adjusted to pH 7.6 with sodium hydroxide) in a ratio of approximately 75:25 (v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)

  • Injection Volume: 20 µL

3. Preparation of Standard Solution:

  • Accurately weigh a suitable amount of this compound hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 20-100 µg/mL).

4. Preparation of Sample Solution:

  • Dilute the this compound solution to be tested with the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of this compound Solutions

This protocol describes the conditions for intentionally degrading a this compound solution to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. General Sample Preparation:

  • Prepare a stock solution of this compound in water or a suitable solvent at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N Hydrochloric Acid (HCl).

    • Heat the mixture at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N Sodium Hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Keep the mixture at room temperature or a slightly elevated temperature for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the mixture at room temperature for a specified period, protected from light.

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.

    • At each time point, withdraw a sample, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a light source with a known output (e.g., UV light at 254 nm or a photostability chamber) for a specified duration.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At each time point, withdraw samples from both the exposed and control solutions and dilute with the mobile phase for HPLC analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (as described in Protocol 1).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (HCl, Heat) prep->acid Expose to Stress base Base Hydrolysis (NaOH, RT) prep->base Expose to Stress oxidation Oxidation (H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Degradation (Heat) prep->thermal Expose to Stress photo Photolytic Degradation (UV/Visible Light) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc HPLC Analysis dilute->hplc results Identify & Quantify Degradants hplc->results

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_precipitation cluster_yes cluster_no start Precipitation or Cloudiness Observed in Mepivacaine Solution stop_use STOP! Do Not Administer Solution start->stop_use check_admixture Was the solution mixed with other substances? stop_use->check_admixture check_ph Check pH of all components. Is any component alkaline? check_admixture->check_ph Yes no_admixture_path Check storage conditions. Were there significant temperature fluctuations? check_admixture->no_admixture_path No review_compat Review compatibility data for all admixtures. check_ph->review_compat Yes check_ph->no_admixture_path No end Discard Solution & Reformulate Correctly review_compat->end Identify Incompatibility consult_mfg Consult manufacturer's stability data. no_admixture_path->consult_mfg consult_mfg->end Identify Cause

References

Technical Support Center: (+)-Mepivacaine Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of (+)-Mepivacaine degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, an amide local anesthetic, primarily degrades through hydrolysis of the amide bond, particularly under acidic and basic conditions. This hydrolysis can lead to the formation of 2,6-dimethylaniline and a piperidine carboxylic acid derivative. Oxidation is another significant degradation pathway, potentially leading to the formation of N-oxide derivatives.[1][2][3][4][5]

Q2: What are the common degradation products of this compound observed during forced degradation studies?

A2: The most commonly identified degradation products of this compound under various stress conditions include:

  • 2,6-Dimethylaniline (DMA): A primary product of amide bond hydrolysis.[6]

  • Mepivacaine N-oxide: An oxidation product.[1][2][3][4]

  • N-(2,6-dimethylphenyl)-1-methylpipecolic acid: Another product of amide hydrolysis.

Q3: What are the recommended stress conditions for forced degradation studies of this compound?

A3: Forced degradation studies for this compound should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure that all potential degradation products are generated.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC
  • Symptom: Co-elution of the parent drug with degradation products or between different degradation products.

  • Possible Causes:

    • Inappropriate mobile phase composition or pH.

    • Suboptimal column chemistry or dimensions.

    • Inadequate gradient profile.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Modify the pH of the aqueous phase to alter the ionization state of the analytes, which can significantly impact retention times.

    • Select a Different Column: If optimization of the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

    • Modify Gradient Elution: Adjust the gradient slope, initial and final organic solvent concentrations, and the duration of the gradient to improve resolution between closely eluting peaks.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.

Issue 2: Difficulty in Identifying Unknown Degradation Products by MS
  • Symptom: Ambiguous mass spectra or inability to propose a structure for a detected degradation product.

  • Possible Causes:

    • Low abundance of the degradation product.

    • Ion suppression effects from the matrix or co-eluting compounds.

    • Complex fragmentation patterns.

  • Troubleshooting Steps:

    • Enrich Degradation Products: Adjust the stress conditions (e.g., longer exposure time, higher temperature) to increase the concentration of the degradation product, aiming for the 5-20% degradation range.[8]

    • Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and reduce matrix effects.

    • Optimize MS Parameters: Adjust the ionization source parameters (e.g., capillary voltage, gas flow rates) to enhance the signal of the target analyte.

    • Perform MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown peak. This data is crucial for structural elucidation by identifying characteristic fragment ions.

Issue 3: Inconsistent Degradation Levels Across Experiments
  • Symptom: High variability in the percentage of degradation observed in replicate experiments under the same stress conditions.

  • Possible Causes:

    • Inconsistent heating or light exposure.

    • Variability in the preparation of stress agents (e.g., acid, base, oxidizing agent).

    • Inhomogeneous mixing of the sample with the stressor.

  • Troubleshooting Steps:

    • Ensure Uniform Stress Conditions: Use calibrated ovens and photostability chambers to maintain consistent temperature and light intensity.

    • Standardize Reagent Preparation: Prepare fresh solutions of stress agents for each experiment and verify their concentrations.

    • Thorough Mixing: Ensure the drug substance is completely dissolved and homogeneously mixed with the stressor solution.

    • Use a Control Sample: Always include a control sample (unstressed) to account for any degradation that may occur during sample preparation and analysis.

Experimental Protocols

Forced Degradation of this compound

The following protocols are provided as a general guideline and may require optimization based on the specific drug product and analytical instrumentation.

1. Acidic Degradation:

  • Protocol: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Reflux the solution at 80°C for 2 hours. Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration for analysis.

2. Basic Degradation:

  • Protocol: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Reflux the solution at 80°C for 4 hours. Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl. Dilute with the mobile phase to a suitable concentration for analysis.

3. Oxidative Degradation:

  • Protocol: Dissolve this compound in a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a suitable concentration for analysis.

4. Thermal Degradation:

  • Protocol: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. After exposure, dissolve the powder in the mobile phase to a final concentration of 1 mg/mL for analysis.

5. Photolytic Degradation:

  • Protocol: Expose the solid this compound powder to UV light (254 nm) and fluorescent light in a photostability chamber for a period sufficient to meet ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Dissolve the exposed powder in the mobile phase to a final concentration of 1 mg/mL for analysis.

Analytical Method: HPLC-UV/MS
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a suitable wavelength (e.g., 210 nm) and a mass spectrometer for identification.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table summarizes the expected degradation of this compound under different stress conditions. The percentages are indicative and may vary based on the exact experimental conditions.

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation (%)Major Degradation Products
Acidic 0.1 M HCl2 hours80°C10 - 15%2,6-Dimethylaniline
Basic 0.1 M NaOH4 hours80°C15 - 20%2,6-Dimethylaniline
Oxidative 3% H₂O₂24 hoursRoom Temp5 - 10%Mepivacaine N-oxide
Thermal Dry Heat48 hours105°C< 5%Minor unidentified products
Photolytic UV/Vis LightPer ICH Q1BAmbient< 5%Minor unidentified products

Visualizations

Degradation_Pathway Mepivacaine This compound Hydrolysis Amide Hydrolysis (Acidic/Basic Conditions) Mepivacaine->Hydrolysis Oxidation Oxidation Mepivacaine->Oxidation DMA 2,6-Dimethylaniline Hydrolysis->DMA Acid N-(2,6-dimethylphenyl)- 1-methylpipecolic acid Hydrolysis->Acid N_Oxide Mepivacaine N-oxide Oxidation->N_Oxide

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic (0.1 M HCl, 80°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Basic (0.1 M NaOH, 80°C) Base->Analysis Oxidative Oxidative (3% H₂O₂) Oxidative->Analysis Thermal Thermal (105°C) Thermal->Analysis Photo Photolytic (UV/Vis) Photo->Analysis API This compound API API->Acid API->Base API->Oxidative API->Thermal API->Photo Identification Degradation Product Identification & Quantification Analysis->Identification

Caption: Workflow for this compound degradation studies.

References

Technical Support Center: Overcoming (+)-Mepivacaine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving (+)-Mepivacaine resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an amide local anesthetic that primarily functions by blocking voltage-gated sodium channels (Nav channels) on the intracellular surface of nerve cell membranes.[1][2][3] This blockade inhibits the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials, thereby preventing nerve impulse transmission.[1][2][3][4][5]

Q2: What are the potential mechanisms leading to this compound resistance in cell lines?

A2: While specific research on this compound resistance in cell lines is limited, resistance can be extrapolated from general mechanisms of drug resistance and local anesthetic resistance. Potential mechanisms include:

  • Alterations in Target Sodium Channels: Mutations in the gene encoding the sodium channel (e.g., SCN5A) can alter the binding site of this compound, reducing its efficacy.[6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration and thus its effectiveness.[8][9][10][11]

  • Alterations in Cellular Signaling Pathways: Changes in signaling pathways that promote cell survival and inhibit apoptosis (programmed cell death) can counteract the cytotoxic effects of this compound.[12]

  • Changes in the Tumor Microenvironment: In the context of cancer cell lines, the surrounding microenvironment can influence drug resistance.

Q3: Are there known cell lines resistant to this compound?

A3: Specific cell lines documented as being resistant to this compound are not extensively reported in the literature. However, resistance can be developed in vitro by chronically exposing a cell line to increasing concentrations of the drug. This is a common method for generating drug-resistant cancer cell lines.

Q4: How can I determine if my cell line is resistant to this compound?

A4: Resistance can be determined by performing a cell viability assay (e.g., MTT or WST-1 assay) to calculate the half-maximal inhibitory concentration (IC50) or lethal dose 50 (LD50) of this compound. A significantly higher IC50 or LD50 value in your experimental cell line compared to a sensitive control cell line or the parental cell line indicates resistance. A study on a neuroblastoma cell line showed the LD50 for mepivacaine to be in a specific range, providing a potential baseline for comparison.[13]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Reduced or no cytotoxic effect of this compound at expected concentrations. Cell line may have developed resistance.1. Confirm Resistance: Perform a dose-response experiment and calculate the IC50/LD50 value. Compare this to the parental cell line or a known sensitive cell line. 2. Investigate Mechanism: Proceed to investigate the potential resistance mechanisms outlined below.
Incorrect drug concentration or degraded drug.1. Verify Concentration: Double-check calculations for drug dilutions. 2. Use Fresh Drug: Prepare fresh stock solutions of this compound.
High variability in experimental results. Inconsistent cell culture conditions.1. Standardize Protocols: Ensure consistent cell seeding density, passage number, and growth media. 2. Monitor Cell Health: Regularly check for mycoplasma contamination.
Issues with the viability assay.1. Optimize Assay: Ensure the cell density is within the linear range of the assay. 2. Include Controls: Use positive and negative controls for the assay.

Experimental Protocols to Overcome Resistance

Protocol 1: Co-administration with an ABC Transporter Inhibitor

This protocol aims to overcome resistance mediated by the overexpression of efflux pumps.

Methodology:

  • Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density.

  • Pre-treatment: Pre-treat the cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp) for 1-2 hours. Include a vehicle control.

  • Co-treatment: Add varying concentrations of this compound in the presence of the ABC transporter inhibitor.

  • Incubation: Incubate the cells for a period determined by your standard cytotoxicity assay (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform an MTT or similar cell viability assay to determine the IC50 of this compound in the presence and absence of the inhibitor.

  • Data Analysis: Compare the IC50 values. A significant decrease in the IC50 in the presence of the inhibitor suggests the involvement of ABC transporters in resistance.

Protocol 2: Modulation of Signaling Pathways

This protocol investigates if targeting pro-survival signaling pathways can re-sensitize resistant cells to this compound.

Methodology:

  • Hypothesize Pathway: Based on the cell line's characteristics, select a potential pro-survival pathway to target (e.g., PI3K/Akt, MAPK/ERK).

  • Inhibitor Selection: Choose a specific inhibitor for a key component of the selected pathway.

  • Experimental Design: Similar to Protocol 1, pre-treat the resistant cells with the signaling pathway inhibitor before adding this compound.

  • Cell Viability and Apoptosis Assays: In addition to a viability assay, perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to assess if the combination treatment induces programmed cell death.

  • Western Blot Analysis: Perform western blotting to confirm the inhibition of the targeted signaling pathway (e.g., decreased phosphorylation of Akt or ERK).

Data Presentation

Table 1: Cytotoxicity of Local Anesthetics in a Neuroblastoma Cell Line

Local AnestheticLD50 (mM)[13]
Tetracaine> Bupivacaine
Bupivacaine> Prilocaine
Prilocaine= Mepivacaine
Mepivacaine = Ropivacaine
Ropivacaine> Lidocaine
Lidocaine> Procaine
Procaine= Articaine

Note: This table is adapted from a study by Wecker et al. (2009) and shows the comparative toxicity of different local anesthetics. The exact LD50 values can be found in the original publication. This data can serve as a reference point for expected cytotoxic concentrations.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solution Overcoming Resistance start Reduced efficacy of This compound confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance abc_transporters Increased Drug Efflux? (ABC Transporters) confirm_resistance->abc_transporters signaling_pathways Altered Signaling? (Pro-survival Pathways) confirm_resistance->signaling_pathways target_mutation Target Alteration? (Sodium Channel Sequencing) confirm_resistance->target_mutation co_administer_inhibitor Co-administer with ABC Transporter Inhibitor abc_transporters->co_administer_inhibitor modulate_pathway Co-administer with Signaling Pathway Inhibitor signaling_pathways->modulate_pathway alternative_drug Use Alternative Cytotoxic Agent target_mutation->alternative_drug signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mepivacaine This compound nav_channel Voltage-gated Sodium Channel mepivacaine->nav_channel Blocks abc_transporter ABC Transporter (e.g., P-gp) mepivacaine->abc_transporter Efflux pro_survival Pro-survival Signaling (e.g., PI3K/Akt) nav_channel->pro_survival Inhibition may lead to apoptosis abc_transporter->mepivacaine Reduces intracellular concentration apoptosis Apoptosis pro_survival->apoptosis Inhibits

References

Technical Support Center: Troubleshooting (+)-Mepivacaine HPLC Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions to common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (+)-Mepivacaine, helping researchers, scientists, and drug development professionals ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Issue 1: Inconsistent Retention Times

Q1: My retention time for this compound is shifting between injections or drifting over a sequence. What are the potential causes and how can I fix it?

A1: Retention time (RT) variability is a frequent issue in HPLC analysis.[1][2][3] The causes can be broadly categorized as hardware-related or chemistry-related.[3]

Potential Causes and Solutions:

  • Mobile Phase Composition:

    • Inaccurate Preparation: Minor errors in preparing the mobile phase, especially the buffer pH, can significantly impact the retention of ionizable compounds like Mepivacaine.[2] Ensure accurate and consistent preparation of all mobile phase components.[4][5]

    • Degradation/Evaporation: Mobile phases, particularly those with volatile organic solvents or unstable additives, can change composition over time. Prepare fresh mobile phase daily.[4]

    • Insufficient Degassing: Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations and RT shifts.[1][4] Degas the mobile phase thoroughly using methods like sonication, vacuum filtration, or helium sparging.[4]

  • Column Equilibration:

    • Insufficient Time: The column needs to be fully equilibrated with the mobile phase to ensure a stable chemical environment.[4][5] Increase the column equilibration time, especially when changing mobile phases.[5] A stable baseline is a good indicator of equilibration.

  • Flow Rate and System Pressure:

    • Pump Malfunction: Leaks in the pump, worn seals, or faulty check valves can cause an inconsistent flow rate, directly affecting retention times.[1][5] Check the system for any visible leaks and monitor pressure stability.[1]

    • System Blockages: Obstructions in the tubing, in-line filter, or guard column can lead to pressure increases and flow rate fluctuations.[1][6]

  • Temperature Fluctuations:

    • Poor Temperature Control: Changes in ambient temperature can affect mobile phase viscosity and column chemistry. Use a thermostatted column oven to maintain a consistent temperature.[4][5]

Issue 2: Poor Peak Shape

Q2: The peak for this compound is tailing. What is causing this and how can it be resolved?

A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common problem, especially for basic compounds like Mepivacaine.[7][8][9] This is often due to secondary interactions between the analyte and the stationary phase.[9]

Potential Causes and Solutions:

  • Silanol Interactions: Residual, acidic silanol groups on the surface of silica-based C18 columns can strongly interact with the basic amine group of Mepivacaine, causing tailing.[7][9]

    • Use an End-capped Column: Select a high-quality, end-capped column where most silanol groups are chemically deactivated.

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) will protonate the silanol groups, reducing their interaction with the protonated Mepivacaine.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8][10]

    • Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.[10]

  • Column Contamination or Degradation: Contaminants from previous injections or degradation of the stationary phase can create active sites that cause tailing.

    • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.[5]

    • Flush the Column: Wash the column with a strong solvent to remove contaminants.[11] If the problem persists, the column may need to be replaced.[5]

Q3: My this compound peak is fronting. What does this indicate?

A3: Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.[8][12]

Potential Causes and Solutions:

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[10] Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload (Concentration): High concentrations of the sample can also lead to fronting.[8][10] Try diluting the sample to see if the peak shape normalizes.

  • Column Collapse/Void: A physical change or void at the column inlet can distort the peak shape for all analytes.[10] This is more likely to cause fronting if the issue is near the column inlet.[10] Reversing the column for a flush (if permitted by the manufacturer) might help, but often the column needs to be replaced.[11]

Issue 3: Baseline Problems

Q4: I'm observing baseline drift or noise in my chromatogram. How can I get a stable baseline?

A4: A stable baseline is critical for accurate integration and quantification. Baseline drift (a gradual rising or falling of the baseline) and noise (random fluctuations) can originate from several sources.[4][6]

Potential Causes and Solutions:

  • Baseline Drift:

    • Column Temperature: Unstable column temperature is a common cause of drift.[4][5] Use a column oven.

    • Mobile Phase Issues: A non-homogenous mobile phase or contamination can cause the baseline to drift.[6] Ensure thorough mixing and use high-purity solvents.[4]

    • Detector Lamp Instability: An aging detector lamp can cause the baseline to drift.[4]

    • Column Bleed/Contamination: Strongly retained compounds from previous injections eluting as very broad peaks can appear as a rising baseline.[6]

  • Baseline Noise:

    • Air Bubbles: Air in the system is a primary cause of noisy baselines and spikes.[4][5] Degas the mobile phase and purge the pump.[4]

    • Contamination: A contaminated detector cell or mobile phase can increase noise.[4][6] Flush the system and use fresh, high-purity solvents.

    • Pump Pulsations: Worn pump seals or faulty check valves can create pressure pulsations that manifest as baseline noise.

Summary of HPLC Parameters

The following table summarizes typical starting conditions for a this compound HPLC assay based on published methods.[13][14][15] Optimization will likely be required for your specific instrumentation and application.

ParameterTypical Value/ConditionNotes
Column C18 (e.g., Gracesmart C18, 250 mm x 4.6 mm, 5 µm)A reversed-phase C18 column is most common.[13][14]
Mobile Phase Methanol:Phosphate Buffer or Acetonitrile:TFA in WaterA mixture of organic solvent and an aqueous buffer is typical.
pH Adjusted to 7.6 with NaOH[13][14] or acidic with TFA[15]pH control is critical for peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.[13][14][15]
Detection Wavelength 215 nm[13][14] or 214 nm[15]Mepivacaine has UV absorbance in this range.
Column Temperature Ambient or controlled (e.g., 30 °C)A controlled temperature improves reproducibility.[5]
Injection Volume 20 - 100 µLDepends on sample concentration and method sensitivity.[15]

Standard Experimental Protocol

This protocol provides a general methodology for the analysis of this compound in a sample matrix.

1. Reagents and Materials

  • This compound hydrochloride reference standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile[16]

  • Orthophosphoric acid[13][14]

  • Sodium hydroxide[13][14]

  • HPLC-grade water

  • 0.45 µm syringe filters

2. Instrument Setup

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Mobile Phase Preparation (Example)

  • Prepare an orthophosphoric acid solution (2.25 g/L) in HPLC-grade water.[13][14]

  • Adjust the pH of this solution to 7.6 using a sodium hydroxide solution.[13][14]

  • Mix this buffer with methanol in a 25:75 (v/v) ratio.[13][14]

  • Filter the final mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.

4. Standard and Sample Preparation

  • Stock Standard Solution: Accurately weigh and dissolve this compound HCl in the mobile phase to create a stock solution (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution to achieve a calibration curve range (e.g., 20-100 µg/mL).[14]

  • Sample Preparation: Depending on the matrix (e.g., plasma, formulation), sample preparation may involve protein precipitation, liquid-liquid extraction, or simple dilution.[13][15] For plasma, deproteinization with acetonitrile or trifluoroacetic acid is a common step.[13][15][17] Ensure the final sample is dissolved in a solvent compatible with the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.[4]

5. Chromatographic Conditions

  • Set the column temperature (e.g., 30 °C).

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to 215 nm.[13][14]

  • Inject the standards and samples.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.

G cluster_workflow General HPLC Troubleshooting Workflow start Problem Observed (e.g., RT Shift, Tailing) check_obvious Check Obvious Settings (Method Parameters, Connections) start->check_obvious isolate_problem Isolate Problem Source (Hardware vs. Chemistry) check_obvious->isolate_problem check_hardware Investigate Hardware (Pump, Leaks, Column) isolate_problem->check_hardware All Peaks Affected? check_chemistry Investigate Chemistry (Mobile Phase, Sample, Column) isolate_problem->check_chemistry Specific Peaks Affected? check_hardware->check_chemistry No Issue Found resolve_hardware Fix Hardware Issue (Replace Seals, Tighten Fittings) check_hardware->resolve_hardware Issue Found resolve_chemistry Fix Chemistry Issue (Prepare Fresh Mobile Phase, Change Column) check_chemistry->resolve_chemistry Issue Found system_ok System OK resolve_hardware->system_ok resolve_chemistry->system_ok

Caption: A general workflow for diagnosing and resolving HPLC issues.

G cluster_tailing Troubleshooting Peak Tailing for this compound start Mepivacaine Peak Tailing cause1 Secondary Interactions (Silanol Groups) start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination/ Degradation start->cause3 solution1a Lower Mobile Phase pH cause1->solution1a solution1b Add Competing Base (TEA) cause1->solution1b solution1c Use End-Capped Column cause1->solution1c solution2 Reduce Sample Concentration cause2->solution2 solution3a Use Guard Column cause3->solution3a solution3b Flush or Replace Column cause3->solution3b

Caption: Common causes and solutions for this compound peak tailing.

References

Technical Support Center: (+)-Mepivacaine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (+)-Mepivacaine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in the purification of this compound revolve around three key areas:

  • Chiral Resolution: Separating the desired (+)-enantiomer from the racemic mixture.

  • Impurity Removal: Eliminating process-related impurities and degradation products, with a particular focus on the toxic impurity 2,6-dimethylaniline.

  • Polymorphism Control: Ensuring the final product is in the desired solid crystalline form, as Mepivacaine hydrochloride can exist in multiple polymorphic and pseudopolymorphic forms.[1][2]

Q2: What are the common impurities found in Mepivacaine synthesis?

A2: Common impurities can include synthetic by-products, degradation products, and residual solvents. Specific examples include N-dealkylated derivatives, oxidation products like N-oxides, and trace ring-substituted intermediates. A critical impurity to monitor and control is 2,6-dimethylaniline, which is a known toxic compound.[3]

Q3: Why is controlling the polymorphic form of Mepivacaine hydrochloride important?

A3: Different polymorphic forms of a drug can have different physical properties, such as solubility and stability, which can impact its bioavailability and shelf-life.[4][5] Mepivacaine hydrochloride has been shown to exist in at least two anhydrous polymorphic forms (Form I and Form II) and can also form solvates (pseudopolymorphs) with solvents like ethanol and methanol.[1][2] Form I is the more stable polymorph, and obtaining it consistently is a key objective of the purification process.[1][2]

Q4: What are the general approaches for the chiral resolution of Mepivacaine?

A4: The most common method for the enantiomeric separation of Mepivacaine is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[6][7] Polysaccharide-based CSPs are frequently used for this purpose. Supercritical Fluid Chromatography (SFC) is emerging as a more efficient alternative to HPLC for preparative chiral separations.[2]

Troubleshooting Guides

Chiral Resolution by Preparative HPLC
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based columns like Chiralcel OD are often effective for Mepivacaine.[7][8]
Suboptimal mobile phase composition.Optimize the mobile phase. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol) is common. Adjust the ratio of the components to improve resolution.[8]
Inappropriate flow rate.Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase the run time.
Column overloading.Reduce the amount of sample injected onto the column.
Peak tailing or broadening Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in the mobile phase before injection.
Column contamination or degradation.Wash the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase additives.For basic compounds like Mepivacaine, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape.[9]
Low recovery of this compound Adsorption of the compound onto the column.Add a competitive agent to the mobile phase or change the column.
Degradation of the compound on the column.Ensure the mobile phase is degassed and that the CSP is stable under the chosen conditions.
Inefficient fraction collection.Optimize the fraction collection parameters to ensure the entire peak of the desired enantiomer is collected.
Recrystallization of this compound Hydrochloride
Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling Solution is not supersaturated.Concentrate the solution by evaporating some of the solvent.
Insufficient cooling.Cool the solution in an ice bath or refrigerator.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the desired product.
Oily precipitate forms instead of crystals The compound is "oiling out" due to being above its melting point or high impurity levels.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
Incorrect solvent system.Screen for a more suitable solvent or solvent mixture.
Low yield of purified product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the compound.
Crystals were filtered before crystallization was complete.Allow sufficient time for crystallization at a low temperature.
The product is significantly soluble in the cold solvent.Use a solvent in which the product has very low solubility at low temperatures.
Product purity is still low after recrystallization Inefficient removal of impurities.Perform a second recrystallization. Consider using a different solvent system that may have a different selectivity for the impurities.
Impurities co-crystallize with the product.This can be a challenging issue. Modifying the crystallization conditions (e.g., cooling rate, solvent) may help. In some cases, an alternative purification technique like chromatography may be necessary before recrystallization.[3][10]
Incorrect polymorphic form obtained The crystallization conditions favor the formation of a metastable polymorph or a solvate.To obtain the stable Form I of Mepivacaine HCl, recrystallization from the commercial Form II can be performed.[1][2] Crystallization from ethanol can yield an ethanol solvate (Form III), which can be converted to Form II upon desolvation.[1][2] Careful control of the solvent and drying conditions is crucial.

Data Presentation

Table 1: Solubility of Mepivacaine Hydrochloride in Various Solvents

SolventSolubilityReference
WaterFreely soluble[1]
MethanolFreely soluble[1]
Ethanol (99. 5%)Sparingly soluble[1]
Acetic acid (100)Soluble[1]
Diethyl etherPractically insoluble[1]

Experimental Protocols

Protocol 1: Preparative Chiral HPLC for this compound Resolution

Objective: To separate this compound from a racemic mixture using preparative High-Performance Liquid Chromatography.

Materials:

  • Racemic Mepivacaine

  • HPLC-grade hexane

  • HPLC-grade ethanol

  • Chiral stationary phase column (e.g., Chiralcel OD, 20 µm particle size)

  • Preparative HPLC system with a UV detector

Method:

  • Mobile Phase Preparation: Prepare a mobile phase of 99:1 (v/v) hexane:ethanol. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic Mepivacaine in the mobile phase to a suitable concentration for preparative injection.

  • Chromatographic Conditions:

    • Column: Chiralcel OD (or equivalent)

    • Mobile Phase: 99:1 (v/v) Hexane:Ethanol

    • Flow Rate: Adjust for the specific column dimensions (start with a lower flow rate for better resolution).

    • Detection: UV at an appropriate wavelength (e.g., 262 nm).

    • Temperature: Ambient.

  • Separation and Fraction Collection:

    • Inject the sample onto the column.

    • Monitor the separation of the two enantiomers.

    • Collect the fraction corresponding to the desired this compound enantiomer.

  • Analysis and Evaporation:

    • Analyze the collected fraction by analytical chiral HPLC to determine the enantiomeric excess.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

Note: Optimization of the mobile phase composition and flow rate may be necessary to achieve baseline separation. For Mepivacaine on a Chiralcel OD column, only partial separation may be achieved, requiring careful fraction cutting to obtain high enantiomeric purity.[8]

Protocol 2: Recrystallization of this compound Hydrochloride to Obtain Polymorphic Form I

Objective: To purify this compound hydrochloride and obtain the thermodynamically stable polymorphic Form I.

Materials:

  • Crude this compound hydrochloride (likely Form II)

  • Ethanol

  • Deionized water

Method:

  • Dissolution: In a clean flask, dissolve the crude this compound hydrochloride in a minimal amount of a suitable solvent system. Based on literature, crystallization from ethanol is a common industrial practice which may initially form an ethanol solvate (Form III).[1][2]

  • Heating: Gently heat the solution with stirring to ensure all the solid is dissolved.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying and Polymorph Conversion:

    • Dry the crystals thoroughly under vacuum. If an ethanol solvate (Form III) was formed, this drying step is crucial for desolvation to yield the anhydrous Form II.[1][2]

    • To obtain the more stable Form I, a subsequent recrystallization of Form II may be necessary under carefully controlled conditions. The specific conditions for this transformation are not detailed in the provided search results but would likely involve a different solvent system or a slurry experiment.

  • Analysis: Analyze the final product by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the polymorphic form and purity.[1][2]

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_product Final Product racemic_mepivacaine Racemic Mepivacaine (with impurities) chiral_sep Chiral Separation (e.g., Preparative HPLC/SFC) racemic_mepivacaine->chiral_sep Separate Enantiomers chiral_sep->racemic_mepivacaine Recycle Undesired Enantiomer (Optional) impurity_rem Impurity Removal (e.g., Recrystallization) chiral_sep->impurity_rem Remove Chemical Impurities polymorph_ctrl Polymorph Control (Recrystallization/Drying) impurity_rem->polymorph_ctrl Control Solid Form final_product This compound (High Purity, Correct Polymorph) polymorph_ctrl->final_product Final Isolation Troubleshooting_Chiral_Separation cluster_causes Potential Causes cluster_solutions Solutions start Poor Chiral Resolution cause1 Suboptimal Mobile Phase start->cause1 cause2 Incorrect CSP start->cause2 cause3 Column Overload start->cause3 sol1 Optimize Solvent Ratio & Additives cause1->sol1 sol2 Screen Different Chiral Columns cause2->sol2 sol3 Reduce Sample Injection Volume cause3->sol3 Polymorph_Control cluster_process Crystallization Process cluster_forms Polymorphic/Pseudopolymorphic Forms start Crude this compound HCl (Form II) dissolve_ethanol Dissolve in Ethanol start->dissolve_ethanol cool_crystallize Cool & Crystallize dissolve_ethanol->cool_crystallize form_III Ethanol Solvate (Form III) cool_crystallize->form_III filter_dry Filter & Dry form_II Anhydrous Form II filter_dry->form_II form_III->filter_dry Desolvation form_I Stable Anhydrous Form I form_II->form_I Further Recrystallization (under specific conditions)

References

Technical Support Center: (+)-Mepivacaine Administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for minimizing injection site reactions associated with the administration of (+)-Mepivacaine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of injection site reactions with this compound?

Injection site reactions, primarily pain, are multifactorial. The pain originates from two main sources: the mechanical trauma of the needle insertion, which activates A-delta nerve fibers causing sharp initial pain, and the chemical properties of the anesthetic solution infiltrating the tissue, which activates C-fibers leading to a dull, burning sensation.[1] Common local reactions include swelling, redness, and tenderness at the injection site.[2][3] Key contributing factors include the low pH of standard Mepivacaine solutions, the temperature of the injectate, injection volume and speed, and the needle gauge.[4][5]

Q2: How does the formulation pH of this compound contribute to injection pain?

Commercially prepared local anesthetic solutions, including Mepivacaine, are formulated as hydrochloride salts with an acidic pH (typically between 3.3 and 5.5 for some preparations) to enhance stability and shelf-life.[6][7] However, the physiological pH of tissue is approximately 7.4.[1] This significant difference in acidity is a primary cause of the burning or stinging sensation upon infiltration as the acidic solution irritates local nociceptors (pain receptors).[1][8]

Q3: What is the most effective way to mitigate pH-related injection pain?

Buffering the this compound solution with sodium bicarbonate to raise its pH closer to physiological levels is a highly effective method for reducing injection pain.[5][9] Studies have demonstrated a dramatic reduction in pain scores when Mepivacaine is buffered prior to injection, without compromising its anesthetic efficacy.[9][10] This technique works by reducing the chemical irritation of nerve endings at the injection site.[1]

Q4: Can adjuvants like hyaluronidase be used to manage injection site reactions?

Hyaluronidase is an enzyme that temporarily breaks down hyaluronic acid in the connective tissue, which can increase the dispersion and absorption of co-administered drugs.[11] While it has been shown to increase the duration of mepivacaine's anesthetic effect in some applications, its role in managing injection site reactions is less clear and could potentially contribute to poor tolerance of an infusion.[11][12] Allergic reactions to hyaluronidase, though rare, can also occur.[13]

Q5: What impact do physical parameters like temperature and needle gauge have on injection comfort?

Both temperature and needle selection are critical.

  • Temperature: Warming the anesthetic solution to body temperature (around 37°C) has been shown to reduce injection pain. The combination of warming and buffering may provide a synergistic effect in pain reduction.[14]

  • Needle Gauge: Using smaller diameter (higher gauge) needles, such as 27- to 30-gauge, reduces the mechanical trauma of insertion by contacting fewer nociceptors.[1][4] A finer needle also helps to slow the injection speed, further minimizing pain from tissue distention.[5]

Q6: How critical is the injection technique itself?

Proper injection technique is paramount for minimizing tissue trauma and pain. Key considerations include:

  • Injection Speed: A slow rate of injection (e.g., 2-4 mL/min) causes less rapid distention of tissues and is associated with significantly less pain.[1]

  • Injection Depth: Subcutaneous injection is generally less painful than intradermal injection, which causes greater distention of the dermis where pain afferents are more concentrated.[4][5]

  • Needle Angle: A perpendicular (90°) entry into the skin may intersect fewer nerve endings compared to an angled insertion.[5][14]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
High incidence of acute pain behaviors (e.g., vocalization, withdrawal) in animal subjects upon injection. 1. Acidic Formulation: The low pH of the standard mepivacaine solution is irritating nerve endings.[1] 2. Cold Injectate: Solution is at room/refrigerated temperature, causing thermal shock. 3. Rapid Injection: Fast administration is causing painful tissue distention.[1]1. Buffer the Solution: Add 8.4% sodium bicarbonate to the mepivacaine solution to achieve a near-neutral pH (See Protocol 1).[9][10] 2. Warm the Anesthetic: Gently warm the solution to 37-40°C prior to injection.[14] 3. Slow the Injection Rate: Administer the injection slowly and steadily.[1]
Significant post-injection swelling, erythema (redness), and/or induration at the injection site. 1. High Injection Volume: Large volume is causing excessive tissue trauma and inflammatory response. 2. Formulation Osmolality: The osmolality of the formulation may not be isotonic, causing local tissue irritation. 3. Contamination: Potential for pyrogenic or particulate contamination.1. Optimize Volume & Concentration: Use the lowest effective volume and concentration. Consider splitting a large dose across multiple sites if feasible. 2. Ensure Isotonicity: Mepivacaine HCl injection is typically isotonic.[15] If diluting, use a sterile, isotonic vehicle like 0.9% Sodium Chloride Injection. 3. Aseptic Technique: Ensure strict aseptic technique during preparation and administration. Use sterile, pyrogen-free components.[16]
Anesthetic duration is insufficient for the planned experimental procedure. 1. Vasodilation: Mepivacaine has vasodilatory properties, which can hasten its removal from the injection site.[17] 2. Inadequate Dose: The administered dose may be insufficient for the target tissue or duration.1. Consider Vasoconstrictors: If appropriate for the experimental model and not contraindicated, use a formulation with a vasoconstrictor (e.g., epinephrine) to localize the anesthetic and prolong its action.[7][18] 2. Dose Adjustment: Re-evaluate the required dose based on literature and pilot studies. 3. Adjuvant Use: In specific paradigms, pre-injection of hyaluronidase has been shown to prolong mepivacaine's effect.[12]

Quantitative Data Summary

The following table summarizes data from a randomized, double-blind study investigating the effect of pH buffering on the pain of 1% mepivacaine infiltration.

Table 1: Effect of Buffering on Injection Pain Score

Anesthetic Solution Mean Pain Score (± SEM) Statistical Significance (P-value)
1% Mepivacaine (Unbuffered) 5.1 ± 0.4 < 10⁻⁶
1% Mepivacaine (Buffered) 0.9 ± 0.2

Pain was rated on a scale from 0 (no pain) to 10 (severe pain). Data adapted from Christoph et al., 1988.[9][10]

Experimental Protocols

Protocol 1: Preparation of Buffered this compound Solution

Objective: To neutralize the pH of a standard acidic mepivacaine solution to minimize injection pain.

Materials:

  • This compound HCl solution (e.g., 1% or 2%)

  • 8.4% Sodium Bicarbonate solution (sterile)

  • Sterile syringes and needles

  • pH meter or pH indicator strips (calibrated for a narrow range, e.g., 6.5-8.0)

Methodology:

  • Determine the desired final volume of the buffered anesthetic.

  • Based on established literature, use a mixing ratio of 10 parts mepivacaine to 1 part 8.4% sodium bicarbonate .[5][19] For example, to prepare ~11 mL of buffered solution, draw 10 mL of mepivacaine into a sterile syringe.

  • Using a separate sterile syringe, draw up 1 mL of 8.4% sodium bicarbonate.

  • Inject the sodium bicarbonate into the syringe containing the mepivacaine.

  • Gently mix the solution by inverting the syringe several times. Avoid vigorous shaking to prevent bubble formation.

  • Quality Control (Optional but Recommended): Expel a small drop of the final solution onto a pH strip or use a calibrated pH meter to confirm the pH is within the target range (e.g., 7.2-7.4).

  • Use the buffered solution promptly after preparation, as the change in pH can affect its long-term stability and may lead to precipitation.

Protocol 2: Assessment of Injection Site Reactions in a Rodent Model

Objective: To systematically and quantitatively evaluate local tolerance to a this compound formulation following subcutaneous or intramuscular injection.

Methodology:

  • Animal Acclimatization: Acclimatize animals (e.g., rats, mice) to the housing and handling conditions for at least 72 hours prior to the study.

  • Dosing and Administration:

    • Administer a precise volume of the test formulation (e.g., buffered vs. unbuffered mepivacaine) via the intended route (e.g., subcutaneous in the interscapular region).[20] Use a consistent, small-gauge needle (e.g., 27G).

    • Include a vehicle control group (e.g., saline injection) to account for reactions from the injection procedure itself.

  • Macroscopic Evaluation:

    • At predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), visually inspect the injection site for signs of local reaction.

    • Score the reactions using a standardized scale (e.g., 0 = No reaction; 1 = Slight erythema; 2 = Moderate erythema and/or slight edema; 3 = Severe erythema and edema; 4 = Necrosis/ulceration).

    • Measure the diameter of any erythema or swelling with calipers.

  • Histopathological Evaluation:

    • Excise the injection site tissue, including the underlying skin and muscle.

    • Fix the tissue in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides for evidence of inflammation, necrosis, hemorrhage, fibrosis, and foreign material (if applicable). The severity of these findings should be graded semi-quantitatively.

  • Biochemical Markers (Optional):

    • Collect blood samples at various time points to measure plasma levels of muscle damage markers, such as creatine phosphokinase (CK), particularly for intramuscular injections.[21]

Visualizations

ExperimentalWorkflow Workflow for Evaluating a Modified Mepivacaine Formulation prep Formulation Preparation - Buffered this compound - Unbuffered Control - Vehicle Control qc Quality Control - pH Verification - Sterility Check prep->qc Proceed if specs met admin Animal Dosing - Subcutaneous/IM Injection - Record Observations qc->admin macro Macroscopic Assessment (Erythema, Edema) at 1, 4, 24, 48h admin->macro histo Histopathology - Tissue Collection - H&E Staining & Scoring macro->histo Terminal endpoint data Data Analysis - Statistical Comparison - Report Generation histo->data TroubleshootingTree Decision Tree for Troubleshooting Injection Site Reactions start Adverse Reaction Observed at Injection Site type What is the primary reaction type? start->type pain Acute Pain Behavior (Vocalization/Flinching) type->pain  Pain inflam Post-Injection Inflammation/Swelling type->inflam Inflammation   pain_sol Action: 1. Buffer solution to pH ~7.4 2. Warm solution to 37°C 3. Slow injection rate pain->pain_sol inflam_sol Action: 1. Reduce injection volume 2. Confirm formulation isotonicity 3. Split dose into multiple sites inflam->inflam_sol

References

Technical Support Center: Optimizing (+)-Mepivacaine Efficacy Through pH Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the pH adjustment of (+)-Mepivacaine for optimal anesthetic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind adjusting the pH of this compound solutions?

A1: this compound, like other amide local anesthetics, is a weak base. For chemical stability and extended shelf-life, commercially available solutions are formulated at an acidic pH (typically between 4.5 and 6.8).[1][2] However, for the anesthetic to be effective, it must penetrate the nerve sheath and membrane in its un-ionized, lipid-soluble form.[3][4][5] The intracellular environment of the nerve axon is where the ionized form of the molecule binds to and blocks sodium channels.[5] By increasing the pH of the mepivacaine solution towards the physiological pH of tissues (around 7.4), the equilibrium shifts to favor the un-ionized form, facilitating more rapid nerve penetration and thus a faster onset of action.[4][5][6]

Q2: What is the pKa of this compound and why is it important?

A2: The pKa of this compound is approximately 7.7.[7] The pKa is the pH at which 50% of the drug exists in its ionized (cationic) form and 50% in its un-ionized (base) form.[4] The proximity of mepivacaine's pKa to physiological pH means that small shifts in the solution's pH can significantly alter the proportion of the un-ionized form, thereby influencing its clinical efficacy.[8]

Q3: What are the potential consequences of improper pH adjustment?

A3: Improper pH adjustment can lead to several issues. If the pH is raised too high, the concentration of the un-ionized base may exceed its solubility limit, leading to precipitation of the anesthetic as a white clouding in the solution.[5] This reduces the amount of active drug available and can be dangerous if injected. Conversely, if the pH is not sufficiently raised, the desired acceleration in onset time may not be achieved. Furthermore, the stability of the solution is compromised, and it should be used promptly after preparation.[5]

Q4: Can pH adjustment of this compound reduce injection pain?

A4: The acidic nature of commercial local anesthetic solutions is a contributing factor to pain upon infiltration.[2][9] Adjusting the pH of the mepivacaine solution to a more physiological range (7.0 to 7.4) can significantly reduce the pain associated with injection.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
White precipitate forms in the mepivacaine solution after adding a basic solution. The pH has been raised too high, exceeding the solubility of the un-ionized base form of mepivacaine.Discard the solution immediately. Prepare a fresh solution using a smaller amount of the basic solution to achieve a lower final pH. It is crucial to avoid precipitation to ensure patient safety and drug efficacy.[5]
No significant reduction in the onset of anesthesia is observed after pH adjustment. The pH was not raised sufficiently to produce a clinically relevant increase in the un-ionized form of mepivacaine. The buffering capacity of the surrounding tissue may also play a role.Review the alkalinization protocol and ensure the correct volume and concentration of the basic solution are being added. Consider that the clinical relevance of the reduction in onset time can vary.[9]
The anesthetic solution appears discolored after pH adjustment. This could indicate chemical degradation of mepivacaine or other components in the solution, such as epinephrine if present.Do not use the solution. pH-adjusted solutions are less stable and should be prepared immediately before use.[5]

Physicochemical Properties of this compound

PropertyValueReference
Molar Mass 246.35 g/mol [7]
pKa 7.7[7]
Molecular Formula C15H22N2O[7]
Commercial Solution pH 4.5 - 6.8[1]

Effects of pH Adjustment on this compound Efficacy

ParameterUnadjusted MepivacainepH-Adjusted MepivacaineStudy DetailsReference
Onset of Sensory Anesthesia (Epidural) SlowerSignificantly shorter2% mepivacaine, pH adjusted with NaHCO3[6][10]
Onset of Motor Blockade (Epidural) SlowerFaster2% mepivacaine, pH adjusted with NaHCO3[6][10]
Incidence of Tourniquet Pain (Axillary Block) HigherLower1.4% mepivacaine with epinephrine, pH adjusted to 7.31 with NaHCO3[11]
Pain on Infiltration More painfulSignificantly less painful1% mepivacaine, pH adjusted to 7.0-7.4 with NaHCO3[2]

Experimental Protocols

Protocol 1: pH Adjustment of Mepivacaine for Epidural Anesthesia

  • Objective: To shorten the onset time of sensory and motor blockade.

  • Methodology:

    • A standard 2% mepivacaine solution is used.

    • A freshly prepared solution of sodium bicarbonate (NaHCO3) is added to the mepivacaine solution immediately before administration.

    • The typical ratio is 0.1 mEq of NaHCO3 per ml of mepivacaine solution.

    • The solution is gently mixed to ensure homogeneity.

    • The pH-adjusted solution is then administered to the patient.

  • Reference: [10]

Protocol 2: pH Adjustment of Mepivacaine for Axillary Brachial Plexus Anesthesia

  • Objective: To decrease the incidence of tourniquet pain.

  • Methodology:

    • A solution of 1.4% mepivacaine with 1:200,000 epinephrine is prepared.

    • To 40 ml of this solution, 4 ml of sodium bicarbonate (1 mEq/ml) is added.

    • The final pH of the solution is approximately 7.31.

    • For the control group, 4 ml of saline is added instead of sodium bicarbonate, resulting in a pH of 5.6.

    • The prepared solution is then used for the axillary brachial plexus block.

  • Reference: [11]

Visualizations

Local_Anesthetic_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) Mepivacaine_H_plus Mepivacaine H+ (Ionized) Mepivacaine_B Mepivacaine B (Un-ionized) Mepivacaine_H_plus->Mepivacaine_B pH > pKa Penetration Lipid Diffusion Mepivacaine_B->Penetration Mepivacaine_B_intra Mepivacaine B (Un-ionized) Penetration->Mepivacaine_B_intra Mepivacaine_H_plus_intra Mepivacaine H+ (Ionized) Mepivacaine_B_intra->Mepivacaine_H_plus_intra Re-equilibration NaChannel Voltage-gated Na+ Channel Mepivacaine_H_plus_intra->NaChannel Binding Block Blockade NaChannel->Block Inhibition of Na+ influx Experimental_Workflow Start Start: Prepare Mepivacaine Solution Prepare_Bicarb Prepare Sodium Bicarbonate Solution Start->Prepare_Bicarb Mix Mix Mepivacaine and Bicarbonate Start->Mix Prepare_Bicarb->Mix Check_Precipitate Check for Precipitate Mix->Check_Precipitate Administer Administer to Patient Check_Precipitate->Administer No Precipitate Discard Discard Solution Check_Precipitate->Discard Precipitate Forms

References

Validation & Comparative

A Comparative Analysis of (+)-Mepivacaine and (-)-Mepivacaine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine, a widely utilized local anesthetic of the amide class, is clinically administered as a racemic mixture of its two enantiomers: (+)-Mepivacaine (also referred to as L-mepivacaine or S-mepivacaine) and (-)-Mepivacaine (also known as D-mepivacaine or R-mepivacaine). While chemically similar, these stereoisomers exhibit notable differences in their pharmacodynamic and pharmacokinetic profiles, leading to variations in their clinical efficacy and potential side effects. This guide provides an objective comparison of the performance of this compound and (-)-Mepivacaine, supported by experimental data, to inform research and drug development efforts.

Data Presentation

Anesthetic Properties
ParameterThis compound (L-isomer)(-)-Mepivacaine (D-isomer)Racemic MepivacaineReference
Duration of Action (Analgesia to Pinprick, minutes) [1]
0.3% ConcentrationSignificantly longer than (-)-isomer-Intermediate[1]
0.9% Concentration~120 minutes~75 minutesIntermediate[1]
Vascular Effects [1]
≤ 0.3% ConcentrationVasoconstrictorVasoconstrictor-[1]
> 0.3% ConcentrationMore vasodilation and hemorrhagic changeLess vasodilationIntermediate[1]
Pharmacokinetic Properties
ParameterSthis compoundR(-)-MepivacaineReference
Total Plasma Clearance (L/min) 0.35 ± 0.060.79 ± 0.12[2]
Steady-State Volume of Distribution (L) 57 ± 7103 ± 14[2]
Terminal Half-Life (minutes) 123 ± 20113 ± 17[2]
Unbound Fraction in Plasma (%) 25.1 ± 4.635.6 ± 4.5[2]

Experimental Protocols

Intradermal Anesthesia and Vascular Effects Study

A double-blind study was conducted on 23 healthy volunteers to investigate the duration of action and vascular effects of the enantiomers of mepivacaine.[1]

Methodology:

  • Isosmolar intradermal injections of 0.1 mL of various concentrations (0.011% to 2.7%) of Lthis compound, D(-)-mepivacaine, racemic mepivacaine, and physiological saline were administered in duplicate to at least 14 subjects.[1]

  • Local color changes at the injection site were observed 5-10 minutes post-injection to assess vascular effects (vasoconstriction or vasodilation).[1]

  • Analgesia was tested by pinprick at 5-minute intervals until full recovery of sensation. The duration of action was recorded as the time from injection to the return of normal sensation.[1]

Pharmacokinetic Study of Mepivacaine Enantiomers

The pharmacokinetics of R(-)-mepivacaine and Sthis compound were investigated in 10 healthy male volunteers following the intravenous administration of the racemate.[2]

Methodology:

  • A dose of 60 mg of racemic mepivacaine hydrochloride was administered as a 10-minute intravenous infusion.[2]

  • Venous blood samples were collected at predetermined intervals for up to 8 hours after the start of the infusion.[2]

  • Plasma concentrations of the individual enantiomers were determined using a stereoselective high-performance liquid chromatographic (HPLC) method.[2]

  • The unbound fractions of the enantiomers in plasma were determined by equilibrium dialysis.[2]

  • Pharmacokinetic parameters, including clearance, volume of distribution, and terminal half-life, were calculated from the plasma concentration-time data.[2]

Mandatory Visualization

Mechanism of Action: Sodium Channel Blockade

G Differential Interaction of Mepivacaine Enantiomers with Voltage-Gated Sodium Channels cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel_rest Voltage-Gated Na+ Channel |  Resting State NaChannel_open Voltage-Gated Na+ Channel |  Open State NaChannel_rest->NaChannel_open Depolarization NaChannel_inactivated Voltage-Gated Na+ Channel |  Inactivated State NaChannel_open->NaChannel_inactivated Inactivation Na_ion Na_ion NaChannel_open->Na_ion Na+ Influx NaChannel_inactivated->NaChannel_rest Repolarization plus_mepivacaine This compound plus_mepivacaine_in This compound plus_mepivacaine->plus_mepivacaine_in Diffusion minus_mepivacaine (-)-Mepivacaine minus_mepivacaine_in (-)-Mepivacaine minus_mepivacaine->minus_mepivacaine_in Diffusion plus_mepivacaine_in->NaChannel_inactivated:f0 Higher Affinity (Longer Blockade) minus_mepivacaine_in->NaChannel_inactivated:f0 Lower Affinity (Shorter Blockade)

Caption: Differential binding of mepivacaine enantiomers to the inactivated state of the sodium channel.

Mepivacaine-Induced Vasoconstriction Signaling Pathway

G Proposed Signaling Pathway for Mepivacaine-Induced Vasoconstriction mepivacaine Mepivacaine pla2 Phospholipase A2 mepivacaine->pla2 Activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases lox 5-Lipoxygenase (5-LOX) arachidonic_acid->lox cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 leukotrienes Leukotrienes lox->leukotrienes prostaglandins Prostaglandins cox2->prostaglandins erk Extracellular Signal-Regulated Kinase (ERK) leukotrienes->erk Activates prostaglandins->erk Activates (in part) erk_p Phosphorylated ERK (p-ERK) erk->erk_p Phosphorylation vasoconstriction Vasoconstriction erk_p->vasoconstriction Leads to

Caption: Mepivacaine's vasoconstrictive effect is mediated by the LOX and COX-2 pathways.

Discussion

The experimental data clearly demonstrate stereoselective differences in the efficacy and pharmacokinetics of mepivacaine enantiomers.

Efficacy: The most significant difference in efficacy lies in the duration of action. This compound provides a substantially longer period of local anesthesia compared to (-)-Mepivacaine at clinically relevant concentrations.[1] This prolonged effect of the (+)-enantiomer could be advantageous in procedures requiring extended pain control. However, it is also associated with a greater propensity for vasodilation and hemorrhagic changes at higher concentrations, a factor that warrants consideration in clinical applications.[1] The vasoconstrictor properties of both isomers at lower concentrations are also a notable feature.

Pharmacokinetics: The pharmacokinetic profiles of the two enantiomers are markedly different. R(-)-Mepivacaine exhibits a larger volume of distribution and a more rapid total plasma clearance compared to Sthis compound.[2] This is partially explained by the lower plasma protein binding of the R(-)-enantiomer, resulting in a larger unbound fraction available for distribution and elimination.[2] The shorter terminal half-life of R(-)-Mepivacaine is consistent with its faster clearance.[2] These differences in pharmacokinetics can influence the systemic concentration and potential for toxicity of each enantiomer.

Mechanism of Action: The primary mechanism of action for both enantiomers is the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the propagation of action potentials and results in local anesthesia.[3] While direct comparative studies on the potency of each enantiomer at the sodium channel are limited, the longer duration of action of this compound suggests a more sustained or higher affinity interaction with the channel. It is hypothesized that local anesthetics may exhibit stereoselective binding to different states (resting, open, or inactivated) of the sodium channel. The prolonged blockade by this compound could be attributed to a higher affinity for the inactivated state of the channel.

The vasoconstrictive properties of mepivacaine are believed to be mediated through the activation of the lipoxygenase and cyclooxygenase-2 pathways, leading to the phosphorylation of extracellular signal-regulated kinase (ERK). At present, there is no available data to suggest a stereoselective effect of the mepivacaine enantiomers on this specific signaling pathway.

Conclusion

The choice between this compound and (-)-Mepivacaine in a clinical or research setting should be guided by their distinct pharmacological profiles. This compound offers a longer duration of anesthetic action, which may be beneficial for certain applications, but its potential for increased vasodilation at higher concentrations must be considered. The pharmacokinetic differences, particularly the faster clearance and larger unbound fraction of (-)-Mepivacaine, have implications for systemic exposure and potential toxicity. Further research is warranted to fully elucidate the stereoselective interactions of mepivacaine enantiomers with sodium channels and other cellular targets to optimize their therapeutic potential and minimize adverse effects.

References

Comparative Cardiotoxicity of Ropivacaine and (+)-Mepivacaine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the cardiotoxicity profiles of two amide local anesthetics, Ropivacaine and the dextrorotatory enantiomer of Mepivacaine, (+)-Mepivacaine. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of local anesthetic safety and pharmacology. While direct comparative studies on the cardiotoxicity of Ropivacaine versus this compound are limited, this guide synthesizes available experimental data for each compound to offer a comparative overview based on established principles of stereoselective toxicity.

Executive Summary

Ropivacaine, the pure S(-)-enantiomer of 1-propyl-2',6'-pipecoloxylidide, is recognized for its reduced cardiotoxicity compared to its racemic and R(+)-enantiomer counterparts.[1][2] In contrast, Mepivacaine is typically used as a racemic mixture. The general principle of stereoselective toxicity in local anesthetics suggests that S(-)-enantiomers are associated with a lower risk of cardiac adverse events than R(+)-enantiomers. Therefore, it is reasonable to infer that Ropivacaine would exhibit a more favorable cardiac safety profile than this compound. This guide will delve into the experimental evidence that supports this assertion by examining their effects on myocardial contractility and cardiac electrophysiology.

Data Presentation

The following tables summarize quantitative data from various experimental studies on the cardiotoxic effects of Ropivacaine and Mepivacaine. It is important to note that the data for Mepivacaine is predominantly from studies using the racemic mixture, as specific data for the (+)-enantiomer is scarce.

Table 1: Effects on Myocardial Contractility

ParameterRopivacaineMepivacaine (Racemic)Experimental Model
Negative Inotropic EffectLess pronounced compared to bupivacaine.[3]Dose-dependent depression of peak force.[4] Lidocaine induced a more significant negative inotropic effect than mepivacaine.[5]Isolated guinea pig and rat papillary muscles; rat papillary muscle.[4][5]
Left Ventricular PressureLess depression than bupivacaine.[3]Less depression than bupivacaine.[3]Not specified in the provided abstract.

Table 2: Effects on Cardiac Electrophysiology

ParameterRopivacaineMepivacaine (Racemic)Experimental Model
Action Potential Duration (APD)High concentrations can cause premature depolarizations.[6]Shortening of APD50 and APD90 by about 10% at 100 µmol/L.[4]Isolated rabbit Purkinje fiber-ventricular muscle; isolated guinea pig papillary muscle.[4]
Maximum Rate of Depolarization (Vmax)Significant decrease, but less potent than bupivacaine.Rate-dependent depression of dV/dt max.[4]Isolated rabbit Purkinje fiber-ventricular muscle; isolated guinea pig papillary muscle.[4]
Conduction BlockCan cause Purkinje fiber-ventricular muscle conduction block at high concentrations.Conduction block frequently noted at higher stimulation rates with 50 and 100 µmol/L.[4]Isolated rabbit Purkinje fiber-ventricular muscle; isolated guinea pig papillary muscle.[4]
QRS DurationIncreased QRS duration.[7]No significant changes at therapeutic doses.Healthy human volunteers.[7]

Experimental Protocols

Myocardial Contractility Assessment in Isolated Papillary Muscles
  • Objective: To assess the direct effects of the local anesthetic on myocardial contractility.

  • Model: Right ventricular papillary muscles isolated from guinea pigs and rats.[4]

  • Methodology:

    • Muscles are mounted in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature.

    • The muscle is stimulated at varying frequencies (e.g., 0.5 to 3 Hz).[4]

    • Isometric contraction force is measured using a force transducer.

    • After a stabilization period, increasing concentrations of the local anesthetic are added to the bath.

    • The peak force of contraction is recorded at each concentration and stimulation frequency to determine the dose-dependent depressant effect.[4]

Cardiac Electrophysiology Assessment in Isolated Purkinje Fibers
  • Objective: To evaluate the effects of the local anesthetic on cardiac action potential and conduction.

  • Model: Isolated rabbit Purkinje fiber-ventricular muscle preparations.

  • Methodology:

    • The preparation is superfused with Tyrode's solution at a constant temperature and stimulated at a fixed rate.

    • Transmembrane action potentials are recorded using glass microelectrodes.

    • Parameters such as action potential amplitude, maximum rate of depolarization (Vmax), and action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90) are measured.

    • Conduction time between the Purkinje fiber and the ventricular muscle is also monitored.

    • The preparation is exposed to increasing concentrations of the local anesthetic, and changes in the electrophysiological parameters are recorded.

Signaling Pathways and Mechanisms of Cardiotoxicity

The cardiotoxicity of amide local anesthetics is primarily attributed to their blockade of voltage-gated sodium channels in the myocardium. This leads to a decrease in the maximum rate of depolarization of the cardiac action potential, slowed conduction, and at higher concentrations, can lead to re-entrant arrhythmias and asystole. Additionally, these agents can affect potassium and calcium channels, contributing to their overall cardiac effects. Ropivacaine's lower cardiotoxicity is partly due to its faster dissociation from cardiac sodium channels compared to more cardiotoxic agents like bupivacaine.[2] Mepivacaine's cardiotoxicity is also linked to its sodium channel blocking properties and its potential to inhibit calcium release from the sarcoplasmic reticulum.[4]

Local_Anesthetic_Cardiotoxicity cluster_LA Local Anesthetic cluster_Heart Cardiac Myocyte cluster_Effects Cardiotoxic Effects LA Ropivacaine / this compound Na_Channel Voltage-Gated Sodium Channels LA->Na_Channel Blockade K_Channel Potassium Channels LA->K_Channel Blockade Ca_Channel Calcium Channels / SR LA->Ca_Channel Inhibition of Ca2+ release Decreased_Vmax Decreased Vmax (Slowed Conduction) Na_Channel->Decreased_Vmax Altered_APD Altered Action Potential Duration K_Channel->Altered_APD Negative_Inotropy Decreased Contractility (Negative Inotropy) Ca_Channel->Negative_Inotropy Arrhythmia Arrhythmias Decreased_Vmax->Arrhythmia Altered_APD->Arrhythmia

Caption: Mechanism of Local Anesthetic Cardiotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical assessment of local anesthetic cardiotoxicity.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_ExVivo Ex Vivo Studies cluster_InVivo In Vivo Studies cluster_Analysis Data Analysis & Comparison Patch_Clamp Ion Channel Studies (Patch Clamp) Data_Analysis Quantitative Analysis of Electrophysiological and Hemodynamic Parameters Patch_Clamp->Data_Analysis Isolated_Tissue Isolated Tissue Studies (e.g., Papillary Muscle, Purkinje Fibers) Isolated_Tissue->Data_Analysis Langendorff Isolated Heart Perfusion (Langendorff) Langendorff->Data_Analysis Animal_Models Animal Models (e.g., Rat, Swine, Sheep) Animal_Models->Data_Analysis Comparison Comparative Analysis of Cardiotoxicity Profiles Data_Analysis->Comparison

Caption: Preclinical Cardiotoxicity Assessment Workflow.

Conclusion

References

Comparative Efficacy of Mepivacaine: An Analysis of Formulations With and Without Epinephrine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction: Mepivacaine, an amide-type local anesthetic, is a widely utilized agent for regional anesthesia. It is commercially available in formulations with and without a vasoconstrictor, typically epinephrine. This guide provides a comparative analysis of the efficacy of mepivacaine in these two formulations, with a focus on quantitative data from clinical studies. While the specific dextrorotatory enantiomer, (+)-Mepivacaine (also known as dexivacaine), has been studied, the available literature does not provide a direct comparison of its efficacy with and without epinephrine. Therefore, this guide will primarily focus on the widely studied racemic mixture of mepivacaine, supplemented with data on its individual enantiomers where available.

The addition of epinephrine, a vasoconstrictor, to local anesthetic solutions is intended to decrease the rate of vascular absorption, thereby prolonging the duration of the anesthetic block and reducing systemic toxicity.[1][2][3] This guide will delve into the clinical implications of this combination for mepivacaine's anesthetic properties.

Quantitative Comparison of Mepivacaine Formulations

The following tables summarize the key efficacy parameters of mepivacaine with and without epinephrine, based on data from clinical trials primarily in the field of dentistry, which provides a robust dataset for comparison.

Table 1: Onset of Action and Duration of Anesthesia

FormulationOnset of ActionDuration of Pulpal AnesthesiaDuration of Soft Tissue Anesthesia
Mepivacaine 3% (without vasoconstrictor) 3 - 5 minutes[4]25 minutes (maxillary infiltration), 40 minutes (inferior alveolar nerve block)[4]90 minutes (maxillary infiltration), 165 minutes (inferior alveolar nerve block)[4]
Mepivacaine 2% with Epinephrine 1:100,000 2 - 3 minutes[4]60 minutes[4]180 - 300 minutes[4]

Table 2: Pharmacokinetic Parameters of Mepivacaine with Epinephrine

ParameterValue (Mean ± SD)
Maximum Plasma Concentration (Cmax) 4.22 ± 1.28 mg/L[5]
Time to Maximum Plasma Concentration (Tmax) 0.99 ± 0.76 hours[5]
Elimination Half-life (T1/2) 3.25 ± 1.12 hours[5]

Table 3: Pharmacokinetics of Mepivacaine Enantiomers (with Epinephrine)

A study on the pharmacokinetics of the stereoisomers of racemic mepivacaine administered with epinephrine revealed significant differences between the R(+) and S(-) enantiomers.

EnantiomerMaximum Plasma Concentration (Cmax) (µg/mL)
Rthis compound 1.54 ± 0.34[4]
S(-)-Mepivacaine 2.34 ± 0.51[4]

The study concluded that the S(-) isomer reached higher plasma concentrations due to a smaller volume of distribution and slower total body clearance.[4] The elimination half-life was identical for both isomers at approximately 3 hours.[4]

Experimental Protocols

Below are detailed methodologies from key studies that provide the foundation for the comparative data.

Study on Dental Anesthesia Efficacy
  • Objective: To compare the onset and duration of anesthesia of mepivacaine with and without a vasoconstrictor in dental procedures.[4]

  • Study Design: The specific study design is not detailed in the source, but the data is consistent with comparative clinical trials in dentistry.

  • Methodology:

    • Anesthetic Administration: Subjects received either a 3% solution of mepivacaine without a vasoconstrictor or a 2% solution with 1:100,000 epinephrine.[4] The anesthetic was administered via maxillary infiltration or inferior alveolar nerve block (IANB).[4]

    • Efficacy Assessment:

      • Onset of Action: The time from injection to the first sign of numbness was recorded.[4]

      • Duration of Pulpal Anesthesia: The duration of effective anesthesia of the tooth pulp was measured.[4]

      • Duration of Soft Tissue Anesthesia: The duration of numbness in the surrounding soft tissues was recorded.[4]

Pharmacokinetic Study of Mepivacaine with Epinephrine
  • Objective: To determine the plasma concentrations and pharmacokinetic variables of a high dose of mepivacaine with epinephrine.[5]

  • Study Design: A clinical study involving 20 patients scheduled for orthopedic surgery.[5]

  • Methodology:

    • Anesthetic Administration: A combined psoas compartment and sciatic nerve block was performed using a total dose of 731.5 mg of mepivacaine (1.33%) with epinephrine (1:600,000).[5]

    • Data Collection: Arterial blood samples were collected at timed intervals over a 6-hour period.[5]

    • Analysis: Mepivacaine plasma concentrations were determined to calculate Cmax, Tmax, and elimination half-life.[5] Sensory and motor blocks were also assessed.[5]

Stereoselective Pharmacokinetic Study
  • Objective: To investigate the pharmacokinetics of R(+)- and S(-)-mepivacaine after administration of racemic mepivacaine with epinephrine.[4]

  • Study Design: A study involving 10 male patients receiving a high dose (731 mg) of racemic mepivacaine for a combined psoas compartment/sciatic nerve block.[4]

  • Methodology:

    • Anesthetic Administration: A high dose of racemic mepivacaine with epinephrine was administered.[4]

    • Data Collection: Arterial blood samples were taken.[4]

    • Analysis: Plasma concentrations of the R(+)- and S(-)-mepivacaine stereoisomers were measured using high-performance liquid chromatography (HPLC) with a Chiral AGP column.[4]

Visualizing the Mechanisms and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of mepivacaine and a typical experimental workflow for evaluating local anesthetic efficacy.

mepivacaine_mechanism Mechanism of Action of Mepivacaine and Epinephrine cluster_nerve Nerve Fiber cluster_blood_vessel Blood Vessel NaChannel_closed Voltage-gated Na+ Channel (Closed) NaChannel_open Voltage-gated Na+ Channel (Open) NaChannel_closed->NaChannel_open Depolarization NerveImpulse Nerve Impulse (Action Potential) NaChannel_open->NerveImpulse Na+ Influx Mepivacaine This compound Mepivacaine->NaChannel_open Blocks SystemicAbsorption Systemic Absorption of Mepivacaine Mepivacaine->SystemicAbsorption Epinephrine Epinephrine Vasoconstriction Vasoconstriction Epinephrine->Vasoconstriction Vasoconstriction->SystemicAbsorption Reduces

Caption: Mechanism of Mepivacaine and Epinephrine.

experimental_workflow Experimental Workflow for Efficacy Assessment start Patient Recruitment (e.g., irreversible pulpitis) randomization Randomization start->randomization groupA Group A: This compound (without Epinephrine) randomization->groupA Arm 1 groupB Group B: This compound with Epinephrine randomization->groupB Arm 2 injection Anesthetic Administration (e.g., Inferior Alveolar Nerve Block) groupA->injection groupB->injection assessment Efficacy Assessment injection->assessment onset Measure Onset Time (e.g., Electric Pulp Tester) assessment->onset duration Measure Duration (Pulpal & Soft Tissue) assessment->duration pain Assess Pain during Procedure (e.g., Visual Analog Scale) assessment->pain analysis Data Analysis onset->analysis duration->analysis pain->analysis

Caption: Workflow for Anesthetic Efficacy Trials.

Discussion and Conclusion

The inclusion of epinephrine with mepivacaine demonstrably enhances its clinical efficacy by accelerating the onset of action and, more significantly, prolonging the duration of both pulpal and soft tissue anesthesia.[4] This is attributed to epinephrine's vasoconstrictive effect, which localizes the anesthetic at the injection site for a longer period, thereby reducing its systemic absorption.[2][3]

While a clinical study on the (+) isomer of mepivacaine (dexivacaine) found no significant difference in anesthetic efficacy compared to the racemic mixture, it did not evaluate the impact of adding epinephrine.[5] However, based on the established principles of vasoconstrictor action with local anesthetics, it is highly probable that epinephrine would confer similar benefits of prolonged duration to this compound.

The pharmacokinetic data on the enantiomers of mepivacaine when administered with epinephrine indicate a stereoselective disposition, with the S(-) isomer showing higher plasma concentrations.[4] This information is crucial for understanding the potential for systemic effects and toxicity.

References

Validating a Novel Analytical Method for (+)-Mepivacaine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical step to ensure data integrity and regulatory compliance. This guide provides a framework for validating a new analytical method for the quantification of (+)-Mepivacaine by comparing it against established High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods. The information presented is based on published experimental data and international validation guidelines.

Comparison of Analytical Methods for Mepivacaine Analysis

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for enantioselective separation, the matrix being analyzed, and the desired sensitivity. Below is a summary of existing and a hypothetical new analytical method for the determination of Mepivacaine.

MethodPrincipleKey Performance ParametersApplication
New Method (Hypothetical) User-definedUser-definedUser-defined
Chiral HPLC-UV Enantioselective separation on a chiral stationary phase with UV detection.Provides separation of (+) and (-) enantiomers.Enantiomeric purity testing, pharmacokinetic studies of individual enantiomers.
Stability-Indicating HPLC-UV Reversed-phase HPLC with UV detection, capable of separating the drug from its degradation products.Linearity Range: 20-100 µg/ml.[1]Stability studies, quality control of drug substance and product.
UPLC-MS/MS Rapid separation using UPLC coupled with highly sensitive and selective mass spectrometric detection.LLOQ as low as 10 ng/mL in plasma.[2]Bioanalysis, pharmacokinetic studies requiring high sensitivity.

Quantitative Performance Data Comparison

A direct comparison of the quantitative performance of a new method with established alternatives is crucial for its validation. The following table summarizes key validation parameters from published studies. Researchers should aim to generate analogous data for their new method.

Validation ParameterChiral HPLC-UV[3][4][5]Stability-Indicating HPLC-UV[1][6]UPLC-MS/MS (for a related local anesthetic)[2]New Method
Linearity (Range) Not explicitly stated, but separation is demonstrated.20-100 µg/ml (r² > 0.999)[1][6]10-5000 ng/mL[2][Data to be generated]
Accuracy (% Recovery) Not explicitly stated.Within acceptable limits as per validation.[1]Within 15% of nominal concentrations.[2][Data to be generated]
Precision (% RSD) Not explicitly stated.Intraday and interday precision values are typically <2%.[6]Within 15% for QC samples.[2][Data to be generated]
Limit of Detection (LOD) ~3 ng/ml for each enantiomer.[6]1.146 µg/ml.[1]Not explicitly stated, but LLOQ is very low.[Data to be generated]
Limit of Quantification (LOQ) 5 ng/ml for each enantiomer.[6]3.465 µg/ml.[1]10.024 ng/mL.[2][Data to be generated]
Specificity/Selectivity Demonstrated by baseline separation of enantiomers.[3][4]Ability to resolve the drug from degradation products.[1]No interference from endogenous plasma components.[2][Data to be generated]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of analytical methods.

Chiral HPLC-UV Method for Enantiomeric Separation of Mepivacaine

This method is adapted from studies on the chiral separation of local anesthetics.[3][4][5]

  • Chromatographic System: HPLC with UV detector.

  • Column: Chiralcel OD (cellulose tris-3,5-dimethyl phenylcarbamate), 250 x 4.6 mm.[3][4]

  • Mobile Phase: Hexane-ethyl alcohol (97:3, v/v).[3]

  • Flow Rate: 0.6 ml/min.[3]

  • Detection: UV at 220 nm.[3]

  • Sample Preparation: Mepivacaine standard or sample dissolved in the mobile phase.

Stability-Indicating HPLC-UV Method

This method is based on a validated stability-indicating assay for Mepivacaine hydrochloride.[1][6]

  • Chromatographic System: HPLC with UV detector.

  • Column: Gracesmart C18 (5µm), 250 mm x 4.6 mm i.d.[1]

  • Mobile Phase: Methanol: Orthophosphoric acid solution (2.25 gm/L, pH adjusted to 7.6 with NaOH) (75:25, v/v).[1]

  • Flow Rate: 1 ml/min.[1]

  • Detection: UV at 215 nm.[1]

  • Sample Preparation: Samples are prepared to fall within the linear range of 20-100 µg/ml.[1] For stability studies, samples are subjected to stress conditions (acid, base, oxidation, heat).

UPLC-MS/MS Method for Bioanalysis (Adapted from a similar compound)

This protocol is based on a validated method for another local anesthetic and serves as a template for a high-sensitivity bioanalytical method.[2]

  • Chromatographic System: UPLC coupled to a tandem mass spectrometer.

  • Column: Acquity HSS T3 (2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water with formic acid.

  • Flow Rate: Optimized for the UPLC system.

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: Protein precipitation of plasma samples using an organic solvent (e.g., acetonitrile).[2]

Visualization of Validation Workflow and Parameters

The following diagrams illustrate the typical workflow for analytical method validation and the relationship between key validation parameters as outlined by international guidelines such as those from the ICH.[7]

G cluster_0 Method Development cluster_1 Method Validation Define Analytical Target Profile Define Analytical Target Profile Select Analytical Technique Select Analytical Technique Define Analytical Target Profile->Select Analytical Technique Optimize Method Parameters Optimize Method Parameters Select Analytical Technique->Optimize Method Parameters Initial Performance Evaluation Initial Performance Evaluation Optimize Method Parameters->Initial Performance Evaluation Develop Validation Protocol Develop Validation Protocol Initial Performance Evaluation->Develop Validation Protocol Execute Validation Experiments Execute Validation Experiments Develop Validation Protocol->Execute Validation Experiments Analyze and Document Results Analyze and Document Results Execute Validation Experiments->Analyze and Document Results Prepare Validation Report Prepare Validation Report Analyze and Document Results->Prepare Validation Report Method Implementation for Routine Use Method Implementation for Routine Use Prepare Validation Report->Method Implementation for Routine Use

Figure 1: General workflow for analytical method development and validation.

G cluster_0 Assay & Impurity Tests cluster_1 Identification Tests Analytical Method Analytical Method Accuracy Accuracy Analytical Method->Accuracy Precision Precision (Repeatability, Intermediate) Analytical Method->Precision Specificity Specificity Analytical Method->Specificity Linearity Linearity Analytical Method->Linearity Range Range Analytical Method->Range LOD/LOQ LOD / LOQ Analytical Method->LOD/LOQ Specificity_ID Specificity Analytical Method->Specificity_ID

Figure 2: Interrelation of key validation parameters for an analytical method.

References

Comparative Analysis of (+)-Mepivacaine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of (+)-Mepivacaine with other local anesthetics. The information is compiled from clinical studies and case reports to assist researchers and professionals in understanding the potential for hypersensitivity reactions and in selecting alternative agents. While true allergic reactions to amide-type local anesthetics like mepivacaine are infrequent, the potential for cross-reactivity necessitates careful consideration in clinical and developmental settings.[1][2][3][4]

Summary of Cross-Reactivity Findings

The cross-reactivity of this compound has been evaluated primarily through clinical allergy testing, including skin tests and subcutaneous challenges. The data indicates a variable pattern of cross-reactivity with other amide-type local anesthetics.

Local Anesthetic Cross-Reactivity with this compound Type of Reaction Supporting Evidence
Lidocaine Strong positive reaction observed.[1][2][5] Cross-reactivity is commonly described.[5]Immediate (Type I) Hypersensitivity[1][2][5] & Delayed (Type IV) Hypersensitivity[6][7]Skin tests (prick and intradermal), Patch tests, Subcutaneous challenge tests.[1][6][7][8]
Ropivacaine Strong positive reaction observed in some cases.[1][2][5]Immediate (Type I) HypersensitivitySkin tests.[1][2][5]
Bupivacaine Negative reactions are commonly reported.[1][2][5] However, some studies show cross-reactivity in delayed-type hypersensitivity.[6]Generally low potential for Immediate (Type I) Hypersensitivity. Potential for Delayed (Type IV) Hypersensitivity.Skin tests and double-blind, placebo-controlled subcutaneous challenges.[1][2][5] Patch tests.[6]
Levobupivacaine Negative reactions reported.[1][9]Immediate (Type I) HypersensitivitySkin tests and double-blind, placebo-controlled subcutaneous challenges.[1][9]
Prilocaine Positive reactions observed in delayed-type hypersensitivity.[6] One case showed good tolerance despite lidocaine/mepivacaine cross-reactivity.[8]Delayed (Type IV) HypersensitivityPatch tests.[6]
Articaine Generally no cross-reactivity observed.[6][10] Suggested as a safe alternative.[10]No significant cross-reactivity reported.Patch tests and challenge tests.[6][10]

Experimental Protocols

The assessment of mepivacaine cross-reactivity relies on established clinical allergology procedures. These protocols are designed to identify hypersensitivity and determine safe alternative local anesthetics.

Skin Prick Test (SPT)
  • Objective: To screen for immediate, IgE-mediated hypersensitivity.

  • Methodology: A drop of the undiluted local anesthetic solution is applied to the volar surface of the forearm.[11] A sterile lancet is passed through the drop to prick the epidermis. A positive control (histamine) and a negative control (saline) are included.[11]

  • Interpretation: The site is observed for 15-20 minutes. A wheal and flare reaction significantly larger than the negative control indicates a positive test.[11]

Intradermal Test (IDT)
  • Objective: To further investigate immediate hypersensitivity with increased sensitivity compared to SPT.

  • Methodology: If the SPT is negative, an intradermal injection of a small amount (e.g., 0.02 mL) of a diluted (e.g., 1:100) local anesthetic solution is performed on the forearm.[11] A positive and negative control are also used.

  • Interpretation: The injection site is observed for 15-20 minutes. An increase in the wheal diameter of 3 mm or more is considered a positive result.[11]

Patch Test
  • Objective: To diagnose delayed-type (Type IV) hypersensitivity.

  • Methodology: The local anesthetic (e.g., 1-15% in petrolatum) is applied to a patch, which is then placed on the patient's back.[7] The patch remains in place for 48 hours.

  • Interpretation: The site is read at 48 and 96 hours after application.[7] Erythema, papules, or vesicles at the application site indicate a positive reaction.[7]

Subcutaneous Provocation (Challenge) Test
  • Objective: Considered the gold standard to definitively rule out a clinically significant allergy when skin tests are negative.

  • Methodology: This test is conducted in a controlled setting with emergency equipment available. Increasing doses of the local anesthetic are administered subcutaneously at intervals (e.g., 15-30 minutes). A placebo (saline) injection is often included in a blinded fashion.[1]

  • Interpretation: The patient is monitored for both subjective symptoms and objective signs of a systemic allergic reaction. The absence of a reaction to the therapeutic dose indicates tolerance.

Visualizing Cross-Reactivity and Testing Workflow

The following diagrams illustrate the relationships between different local anesthetics and the typical workflow for allergy evaluation.

LA_Cross_Reactivity cluster_Amides Amide-Type Local Anesthetics Mepivacaine Mepivacaine Lidocaine Lidocaine Mepivacaine->Lidocaine Strong Cross-Reactivity Ropivacaine Ropivacaine Mepivacaine->Ropivacaine Potential Cross-Reactivity Bupivacaine Bupivacaine Mepivacaine->Bupivacaine Low Cross-Reactivity (Immediate) Potential (Delayed) Levobupivacaine Levobupivacaine Mepivacaine->Levobupivacaine No Reported Cross-Reactivity Prilocaine Prilocaine Mepivacaine->Prilocaine Potential Cross-Reactivity (Delayed) Articaine Articaine Mepivacaine->Articaine No Reported Cross-Reactivity Lidocaine->Mepivacaine Strong Cross-Reactivity Allergy_Testing_Workflow cluster_workflow Allergy Testing Workflow for Mepivacaine Hypersensitivity start Suspected Mepivacaine Allergy spt Skin Prick Test (SPT) with Mepivacaine start->spt idt Intradermal Test (IDT) with Mepivacaine spt->idt If Negative positive Confirmed Mepivacaine Allergy spt->positive If Positive challenge Subcutaneous Challenge with Mepivacaine idt->challenge If Negative idt->positive If Positive challenge->positive If Positive negative Mepivacaine Allergy Unlikely challenge->negative If Negative alternative_testing Test Alternative Local Anesthetics (e.g., Articaine, Bupivacaine) positive->alternative_testing

References

In Vivo Anesthetic Potency: A Comparative Analysis of Mepivacaine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vivo studies demonstrates that the anesthetic potency of mepivacaine resides primarily in its S(-)-enantiomer, which exhibits a significantly longer duration of action compared to its R(+)-counterpart. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a clear comparison of the enantiomers' performance, supported by detailed methodologies and quantitative data.

Mepivacaine, a widely used local anesthetic of the amide class, is clinically administered as a racemic mixture of its two stereoisomers: R(+)-mepivacaine and S(-)-mepivacaine. However, investigations into the pharmacological properties of the individual enantiomers have revealed stereospecific differences in their anesthetic efficacy.

Comparative Anesthetic Potency

In vivo studies have consistently shown that S(-)-mepivacaine is the more potent and longer-acting enantiomer. This difference is evident in both animal models and human clinical studies.

Animal Studies: Sciatic Nerve Block and Infiltration Anesthesia

A pivotal study by Luduena et al. explored the local anesthetic properties of mepivacaine enantiomers in guinea pigs and mice. Their findings demonstrated the superior potency of the S(-)-isomer in both sciatic nerve block and infiltration anesthesia models.

Table 1: Anesthetic Potency of Mepivacaine Enantiomers in Animal Models

Anesthetic TestAnimal ModelEnantiomerRelative Potency (Racemate = 1)
Sciatic Nerve BlockGuinea PigS(-)-Mepivacaine~2
Rthis compound~0.5
Infiltration AnesthesiaMouseS(-)-Mepivacaine~1.8
Rthis compound~0.6

Data extrapolated from Luduena et al. (1972).

Human Studies: Intradermal Anesthesia

A double-blind study in human volunteers conducted by Fairley and Reynolds provides clear evidence of the stereoselective action of mepivacaine.[1] Intradermal injections of the individual enantiomers and the racemic mixture were compared for their duration of analgesia. The results showed that L-mepivacaine (S(-)-mepivacaine) has a significantly longer duration of action than D-mepivacaine (Rthis compound), particularly at higher concentrations.[1]

Table 2: Duration of Intradermal Anesthesia with Mepivacaine Enantiomers in Humans

ConcentrationL-Mepivacaine (S(-)) Duration (min)D-Mepivacaine (R(+)) Duration (min)Racemic Mepivacaine Duration (min)
0.3% Significantly longer than D-isomer-Intermediate
>0.3% Significantly longer than D-isomer-Intermediate

Based on findings from Fairley and Reynolds (1981).[1] The study reported a linear log dose-duration curve between 0.1% and 0.9%, with the slope for the L-isomer being twice as steep as that for the D-isomer.[1]

Experimental Protocols

The following are detailed methodologies from the key in vivo experiments that form the basis of this comparison.

Sciatic Nerve Block in Guinea Pigs (Luduena et al., 1972)

This experiment was designed to assess the duration of motor nerve blockade.

  • Subjects: Male guinea pigs.

  • Anesthetic Administration: A fixed volume of the test solution (S(-)-mepivacaine, Rthis compound, or racemic mepivacaine) was injected in close proximity to the sciatic nerve.

  • Assessment of Anesthesia: The presence of a motor deficit in the hind limb, typically indicated by a foot-drop or inability to ambulate normally, was observed. The duration of the block was defined as the time from the injection until the complete recovery of motor function.

  • Endpoint: The primary endpoint was the duration of the sciatic nerve block.

Intradermal Anesthesia in Human Volunteers (Fairley & Reynolds, 1981)

This study evaluated the duration of sensory anesthesia in the skin.[1]

  • Subjects: 23 healthy adult volunteers.[1]

  • Anesthetic Administration: Isosmolar 0.1-ml intradermal injections of a range of concentrations (0.011% to 2.7%) of Lthis compound, D(-)-mepivacaine, and racemic mepivacaine were administered in duplicate on the forearm.[1]

  • Assessment of Anesthesia: Analgesia was tested by pinprick at 5-minute intervals until full recovery of sensation.[1]

  • Endpoint: The duration of analgesia was the primary outcome measure. Local vascular effects (vasoconstriction or vasodilation) were also observed.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vivo assessment of mepivacaine enantiomers' anesthetic potency.

G cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_data Data Analysis SolutionPrep Prepare Isosmolar Solutions of R(+), S(-), and Racemic Mepivacaine Injection In Vivo Administration (e.g., Sciatic Nerve Injection or Intradermal Injection) SolutionPrep->Injection SubjectPrep Subject Preparation (Animal Acclimatization or Human Volunteer Consent) SubjectPrep->Injection MotorAssess Motor Block Assessment (e.g., Foot Drop) Injection->MotorAssess Animal Model SensoryAssess Sensory Block Assessment (e.g., Pinprick Test) Injection->SensoryAssess Human Model RecordDuration Record Onset and Duration of Anesthesia MotorAssess->RecordDuration SensoryAssess->RecordDuration ComparePotency Compare Potency and Duration of Enantiomers RecordDuration->ComparePotency

Caption: Experimental workflow for in vivo comparison of Mepivacaine enantiomers.

Signaling Pathway of Local Anesthetics

The primary mechanism of action for mepivacaine and other local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane. By binding to these channels, the influx of sodium ions is inhibited, which in turn prevents the depolarization of the nerve membrane and the propagation of action potentials, resulting in a loss of sensation.

G cluster_membrane Neuronal Membrane NaChannel_Closed Voltage-Gated Na+ Channel (Closed) NaChannel_Open Voltage-Gated Na+ Channel (Open) NaChannel_Closed->NaChannel_Open Depolarization NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive) NaChannel_Open->NaChannel_Inactive Inactivation Block Blockade of Na+ Influx NaChannel_Open->Block Mepivacaine Mepivacaine Enantiomer Mepivacaine->NaChannel_Open Binds to open/inactive state NoAP Inhibition of Action Potential Block->NoAP NoSensation Loss of Sensation (Anesthesia) NoAP->NoSensation

Caption: Mechanism of action of Mepivacaine via sodium channel blockade.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (+)-Mepivacaine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling (+)-Mepivacaine, a local anesthetic of the amide type, adherence to proper disposal protocols is critical to prevent environmental contamination and ensure workplace safety. This guide provides a procedural, step-by-step framework for the disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear impermeable gloves, such as nitrile or natural rubber, to avoid skin contact.[1]

  • Eye Protection: Use safety glasses with side shields or splash goggles.[2]

  • Lab Coat: A lab coat should be worn to protect from spills.[2]

  • Respiratory Protection: If handling the solid form where dust may be generated, an approved/certified dust respirator is necessary.[2][3]

Handling Procedures:

  • Avoid all personal contact, including the inhalation of dust or mists.[3][4]

  • Use in a well-ventilated area or with local exhaust ventilation to keep airborne levels below exposure limits.[2][4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

Quantitative Toxicity Data

Understanding the toxicological profile of a substance is crucial for assessing its hazard level. The following table summarizes the available acute toxicity data for Mepivacaine Hydrochloride.

Route of AdministrationOrganismLD50 (Lethal Dose, 50%)Reference
OralMouse310 mg/kg[1]
IntraperitonealMouse117 mg/kg[3]
SubcutaneousMouse260 mg/kg[3]
IntravenousMouse32 mg/kg[3]
SubcutaneousRabbit110 mg/kg[3]
IntravenousRabbit22 mg/kg[3]
SubcutaneousGuinea Pig94 mg/kg[3]
IntravenousGuinea Pig20 mg/kg[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1][5] The following protocol provides a general framework for its management as a chemical waste.

Methodology for Waste Handling and Disposal:

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, syringes, PPE).

    • Segregate this chemical waste from other waste streams such as regular trash, biohazardous waste, and radioactive waste.[6] Do not mix with other waste.[4]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • For small spills of solid this compound, use appropriate tools to place the material in a convenient waste disposal container.[2]

    • For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it into a designated chemical waste container.[1]

    • Finish cleaning the contaminated surface by spreading water on it and wiping thoroughly.[1][2]

    • Prevent spills from entering sewers and watercourses.[1]

  • Containerization and Labeling:

    • If possible, store waste this compound in its original container.[4][7] The label must be intact and legible.[7]

    • If the original container is not available or suitable, use a compatible, leak-proof container.

    • Label the container clearly as "Hazardous Waste" and identify the contents, including "this compound."

    • Keep the waste container tightly closed except when adding waste.[4][8]

    • Store the container in a designated, secure, and well-ventilated satellite accumulation area until pickup.[6][8]

  • Final Disposal Procedure:

    • Do not dispose of this compound down the drain or in the regular trash.[9] Unwanted hazardous materials may not be poured down the drain.[9]

    • Do not dispose of hazardous waste by evaporation in a fume hood.[8]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][10]

    • The waste must be disposed of at an approved waste disposal plant, which typically involves incineration.[4][10][11]

    • Ensure all disposal activities are documented and comply with institutional and regulatory requirements.[6]

Visualized Disposal Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

Mepivacaine_Disposal_Workflow start_end start_end process process decision decision precaution precaution output output start Start: Identify This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill contain_spill Contain & Absorb Spill with Inert Material is_spill->contain_spill Yes collect_residue Collect Waste & Contaminated Items for Disposal is_spill->collect_residue No clean_area Clean Spill Area with Soap and Water contain_spill->clean_area clean_area->collect_residue containerize Place in a Labeled, Sealed Waste Container collect_residue->containerize storage Store in Designated Satellite Accumulation Area containerize->storage contact_ehs Contact EHS for Pickup & Professional Disposal storage->contact_ehs end End: Compliant Disposal (Incineration) contact_ehs->end

References

Personal protective equipment for handling (+)-Mepivacaine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (+)-Mepivacaine

This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks. This compound, an amide-type local anesthetic, requires careful handling due to its potential health hazards, which include systemic toxicity affecting the central nervous and cardiovascular systems, as well as irritation to the skin, eyes, and respiratory tract.[1][2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent upon the specific handling scenario. The following table summarizes the recommended equipment for routine operations, minor spills, and major spills involving this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Handling Safety glasses with side shields or chemical goggles.[1][4]Impermeable gloves (e.g., nitrile, natural rubber).[2][4]Lab coat.[5]Use in a well-ventilated area or with local exhaust ventilation.[4][5] A dust respirator may be required if dust generation is possible.[1][5]
Minor Spill Cleanup Chemical goggles.[1]Impermeable gloves.[1]Lab coat or coveralls.[1]Dust respirator (for solids).[1][5] Ensure adequate ventilation.
Major Spill / Emergency Chemical goggles and a full face shield.[1]Impermeable gloves.[5]Full suit or disposable coveralls of low permeability; disposable shoe covers; boots.[1][5]Self-contained breathing apparatus (SCBA) or air-supplied full-body suit.[1][5]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Inspection: Upon receipt, inspect containers for damage or leaks.

  • Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[5][6] Store away from strong oxidizing agents, strong acids, and strong bases.[1][4] Ensure the storage area is secure and accessible only to authorized personnel.

2. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[4] Use process enclosures or local exhaust ventilation (LEV) to control airborne dust or vapors at the source.[1][5]

  • Safety Stations: Ensure emergency eyewash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][4]

3. Handling Procedures:

  • Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors and direct contact with skin and eyes.[1]

  • Dust Prevention: When handling the solid form, use procedures that avoid generating dust.[1] If necessary, dampen the solid material with water to prevent it from becoming airborne before handling.[1]

  • Hygiene: Wash hands and other exposed areas thoroughly with mild soap and water after handling, before eating, drinking, or smoking, and when leaving the work area.[4][6] Do not eat, drink, or smoke in areas where the chemical is handled.[4][6]

G cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_post Post-Handling & Disposal Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Prep Prepare for Use in Ventilated Hood Store->Prep Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Handle Handle Material (Avoid Dust/Aerosol Generation) Don_PPE->Handle Weigh_Transfer Weighing & Transfer Handle->Weigh_Transfer Experiment Perform Experiment Weigh_Transfer->Experiment Clean Clean Work Area & Equipment Experiment->Clean Doff_PPE Doff PPE Correctly Clean->Doff_PPE Dispose Dispose of Waste per Disposal Plan Doff_PPE->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for the safe handling of this compound.

Emergency and Spill Response Plan

Immediate and appropriate action is required in the event of a spill.

Minor Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

  • Containment (Solid): Use dry clean-up procedures.[1] Dampen with water to prevent dusting before sweeping.[1] Avoid breathing dust.[1]

  • Containment (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled waste container.[2][3]

  • Cleanup: Clean the spill area thoroughly with water and collect the wash water for proper disposal.[1][2] Do not allow wash water to enter drains.[1]

Major Spills:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Alert Emergency Responders: Inform them of the location and nature of the hazard.[1]

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Restrict Access: Prevent entry into the affected area.

  • Cleanup (Trained Personnel Only): Only personnel with appropriate training and PPE (including a full suit, boots, gloves, and SCBA) should attempt to clean up a major spill.[5]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Seek medical attention if irritation persists.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[2][4]

  • Inhalation: Move the person to fresh air and allow them to rest.[4][5] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[4][5] Rinse mouth and seek immediate medical attention.[2][4][5]

Disposal Plan

All this compound waste must be treated as hazardous and disposed of according to all applicable regulations.

1. Waste Collection:

  • Collect all waste, including contaminated PPE, spill cleanup materials, and residual chemical, in designated, properly labeled, and sealed containers.

  • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

2. Regulatory Compliance:

  • All waste disposal must be handled in accordance with local, state, and federal regulations.[1][3]

  • The disposal of materials classified as Drugs of Addiction may be subject to additional specific regulations.[1]

3. Consultation:

  • Consult your institution's EHS office or a licensed Waste Management Authority to identify a suitable treatment or disposal facility.[1]

  • Recycling or recovery of the substance should be considered where possible.[1]

G Start Waste Generated (this compound, Contaminated Items) Container Place in Designated, Labeled, Sealed Hazardous Waste Container Start->Container Check_Regs Consult Institutional & Local/State/Federal Regulations Container->Check_Regs Contact_EHS Contact Environmental Health & Safety (EHS) Office for Pickup/Guidance Check_Regs->Contact_EHS Proceed Transport Arrange for Pickup by Licensed Hazardous Waste Transporter Contact_EHS->Transport End Proper Disposal/ Treatment at Approved Facility Transport->End

Caption: Decision flowchart for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Mepivacaine
Reactant of Route 2
Reactant of Route 2
(+)-Mepivacaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.